molecular formula C8H8BrClO B1583704 1-Bromo-4-(2-chloroethoxy)benzene CAS No. 55162-34-0

1-Bromo-4-(2-chloroethoxy)benzene

Cat. No.: B1583704
CAS No.: 55162-34-0
M. Wt: 235.5 g/mol
InChI Key: VRODDNARFBDTNM-UHFFFAOYSA-N
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Description

1-Bromo-4-(2-chloroethoxy)benzene is a useful research compound. Its molecular formula is C8H8BrClO and its molecular weight is 235.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-4-(2-chloroethoxy)benzene
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InChI

InChI=1S/C8H8BrClO/c9-7-1-3-8(4-2-7)11-6-5-10/h1-4H,5-6H2
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InChI Key

VRODDNARFBDTNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCCl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H8BrClO
Source PubChem
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DSSTOX Substance ID

DTXSID80203673
Record name 1-Bromo-4-(2-chloroethoxy)benzene
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Molecular Weight

235.50 g/mol
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CAS No.

55162-34-0
Record name 1-Bromo-4-(2-chloroethoxy)benzene
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Record name 1-Bromo-4-(2-chloroethoxy)benzene
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Record name 1-Bromo-4-(2-chloroethoxy)benzene
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Record name 1-bromo-4-(2-chloroethoxy)benzene
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Record name 1-BROMO-4-(2-CHLOROETHOXY)BENZENE
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Foundational & Exploratory

An In-Depth Technical Guide to 1-Bromo-4-(2-chloroethoxy)benzene: Properties, Structure, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract: 1-Bromo-4-(2-chloroethoxy)benzene is a bifunctional aromatic compound of significant interest to researchers in synthetic and medicinal chemistry. Its structure incorporates two distinct and orthogonally reactive halides: an aryl bromide amenable to a wide range of cross-coupling reactions and a primary alkyl chloride ideal for nucleophilic substitution. This unique arrangement makes it a versatile building block for the synthesis of complex molecular architectures, including pharmaceutical intermediates and novel materials. This guide provides a comprehensive overview of its chemical and physical properties, structural characteristics, a robust synthetic protocol, and an exploration of its reactivity, offering field-proven insights for its application in research and development.

Compound Identification and Core Physicochemical Properties

This compound is a crystalline solid at room temperature. Its identity is established by its unique CAS number, 55162-34-0. The core physical and chemical properties are summarized in the table below, providing essential data for laboratory use.[1]

PropertyValueSource
IUPAC Name This compound-
Synonyms 4-Bromophenyl 2-chloroethyl ether[1]
CAS Number 55162-34-0[1]
Molecular Formula C₈H₈BrClO-
Molecular Weight 235.51 g/mol -
Appearance White powder or crystals-
Melting Point 55-57 °C[1]
Boiling Point 279.8 °C at 760 mmHg[1]
Density 1.495 g/cm³[1]
Flash Point 123 °C[1]
InChIKey VRODDNARFBDTNM-UHFFFAOYSA-N-
Canonical SMILES ClCCOc1ccc(Br)cc1-

Structural Elucidation and Spectroscopic Analysis

The structure of this compound is fundamental to its utility. The key features are a para-substituted benzene ring and a flexible chloroethoxy side chain.

Caption: Molecular structure of this compound.

Expected Spectroscopic Signature
  • ¹H NMR (in CDCl₃, estimated):

    • δ 7.35-7.45 (d, 2H): Aromatic protons ortho to the bromine atom.

    • δ 6.80-6.90 (d, 2H): Aromatic protons ortho to the ether oxygen. These two doublets will form a characteristic AA'BB' splitting pattern.

    • δ 4.20-4.30 (t, 2H): Methylene protons adjacent to the oxygen atom (-O-CH ₂-).

    • δ 3.80-3.90 (t, 2H): Methylene protons adjacent to the chlorine atom (-CH ₂-Cl).

  • ¹³C NMR (in CDCl₃, estimated):

    • δ 157-158: Aromatic carbon attached to oxygen (C-O).

    • δ 132-133: Aromatic carbons ortho to bromine.

    • δ 116-117: Aromatic carbons ortho to oxygen.

    • δ 114-115: Aromatic carbon attached to bromine (C-Br).

    • δ 68-69: Methylene carbon adjacent to oxygen (-C H₂-O-).

    • δ 41-42: Methylene carbon adjacent to chlorine (-C H₂-Cl).

  • Mass Spectrometry (EI-MS): The mass spectrum will be distinguished by a complex molecular ion cluster due to the natural isotopic abundance of bromine (⁷⁹Br:⁸¹Br ≈ 1:1) and chlorine (³⁵Cl:³⁷Cl ≈ 3:1). This results in three major peaks for the molecular ion:

    • M⁺ (m/z 234): C₈H₈⁷⁹Br³⁵ClO

    • [M+2]⁺ (m/z 236): Combination of C₈H₈⁸¹Br³⁵ClO and C₈H₈⁷⁹Br³⁷ClO

    • [M+4]⁺ (m/z 238): C₈H₈⁸¹Br³⁷ClO

  • Infrared (IR) Spectroscopy:

    • ~3100-3000 cm⁻¹: Aromatic C-H stretching.

    • ~2950-2850 cm⁻¹: Aliphatic C-H stretching.

    • ~1580, 1480 cm⁻¹: Aromatic C=C stretching.

    • ~1240 cm⁻¹: Aryl-alkyl ether C-O asymmetric stretching (strong and characteristic).

    • ~750-650 cm⁻¹: C-Cl stretching.

    • ~650-550 cm⁻¹: C-Br stretching.

Synthesis and Manufacturing

The most direct and industrially scalable approach to synthesizing this compound is the Williamson ether synthesis . This classic Sₙ2 reaction provides a high-yielding and clean route.

Causality of Experimental Design: The choice of a moderately weak base like potassium carbonate (K₂CO₃) is crucial. It is strong enough to deprotonate the acidic phenol (pKa ≈ 10) to form the nucleophilic phenoxide but is not so harsh that it promotes side reactions. Acetone is selected as the solvent because it readily dissolves the starting materials and the base, has a convenient boiling point for reflux, and is easily removed during workup. 1-Bromo-2-chloroethane is used as the electrophile; the bromine is more labile than the chlorine, but under these phenoxide-generating conditions, substitution occurs readily at the chloro-position as well, and it is often more cost-effective.

G cluster_reactants Starting Materials cluster_reagents Reagents & Conditions cluster_process Process cluster_product Final Product A 4-Bromophenol F Reaction (Williamson Ether Synthesis) A->F B 1,2-Dichloroethane (or 1-Bromo-2-chloroethane) B->F C K₂CO₃ (Base) C->F D Acetone (Solvent) D->F E Reflux (Heat) E->F G Workup (Filtration & Evaporation) F->G H Purification (Recrystallization) G->H I This compound H->I

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis

Objective: To synthesize this compound from 4-bromophenol.

Materials:

  • 4-Bromophenol (1.0 eq)

  • 1,2-Dichloroethane (3.0 eq, serves as reagent and aids solvation)

  • Potassium Carbonate (K₂CO₃), anhydrous, finely powdered (2.0 eq)

  • Acetone, anhydrous

  • Deionized water

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Ethanol or Hexanes for recrystallization

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromophenol (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous acetone to the flask (approx. 5-10 mL per gram of 4-bromophenol).

  • Electrophile Addition: Add 1,2-dichloroethane (3.0 eq) to the stirring suspension.

  • Reaction: Heat the mixture to reflux (approx. 56 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture (e.g., 9:1). The disappearance of the 4-bromophenol spot indicates completion.

  • Workup - Filtration: After cooling to room temperature, filter the reaction mixture through a pad of celite to remove the inorganic salts (K₂CO₃, KCl). Wash the filter cake with a small amount of acetone.

  • Workup - Solvent Removal: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to remove the acetone and excess 1,2-dichloroethane.

  • Workup - Extraction: Dissolve the resulting crude oil/solid in ethyl acetate. Wash the organic layer sequentially with 1M NaOH (to remove any unreacted phenol), water, and brine.

  • Drying and Final Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate fully under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol or hexanes, to afford pure this compound as white crystals.

Chemical Reactivity and Synthetic Applications

The synthetic power of this molecule lies in the differential reactivity of its two halide groups, allowing for sequential, selective functionalization.

G cluster_bromo Reactions at Aryl Bromide cluster_chloro Reactions at Alkyl Chloride A This compound B Suzuki Coupling (Ar-B(OH)₂, Pd cat.) A->B C-C bond C Sonogashira Coupling (Alkyne, Pd/Cu cat.) A->C C-C bond D Grignard Formation (Mg, THF) A->D C-Mg bond E Amination (Sₙ2) (R₂NH) A->E C-N bond F Azide Substitution (Sₙ2) (NaN₃) A->F C-N bond G Cyanation (Sₙ2) (NaCN) A->G C-C bond P1 Biaryl Ethers B->P1 P2 Alkynyl Ethers C->P2 P3 Aryl Grignard Reagents D->P3 P4 Amino Ethers E->P4 P5 Azido Ethers F->P5 P6 Nitrile Ethers G->P6

Caption: Key reaction pathways for this compound.

A. Reactivity at the Aryl Bromide

The C(sp²)-Br bond is a cornerstone for modern carbon-carbon and carbon-heteroatom bond-forming reactions, primarily through organometallic intermediates.

  • Palladium-Catalyzed Cross-Coupling: This is the most powerful application. The aryl bromide readily undergoes oxidative addition to a Pd(0) catalyst, enabling Suzuki couplings (with boronic acids), Sonogashira couplings (with terminal alkynes), Heck couplings (with alkenes), and Buchwald-Hartwig aminations (with amines). This allows for the direct attachment of diverse functional groups to the aromatic core.

  • Metal-Halogen Exchange: The bromide can be converted into an organolithium or Grignard reagent by treatment with reagents like n-butyllithium or magnesium metal, respectively. These powerful nucleophiles can then react with a variety of electrophiles (e.g., aldehydes, ketones, CO₂) to build molecular complexity.

B. Reactivity at the Alkyl Chloride

The -CH₂-Cl group is a primary alkyl halide, making it an excellent electrophile for Sₙ2 reactions.

  • Nucleophilic Substitution: It reacts cleanly with a wide range of nucleophiles. For example, reaction with sodium azide (NaN₃) yields an azido intermediate (a precursor to amines or triazoles), reaction with secondary amines yields tertiary amines, and reaction with sodium cyanide (NaCN) extends the carbon chain with a nitrile group. This pathway is ideal for elaborating the ether side-chain, often used to attach linkers or pharmacophores.

Protocol Example: Suzuki-Miyaura Cross-Coupling

Objective: To demonstrate the reactivity of the aryl bromide by coupling with an arylboronic acid.

Materials:

  • This compound (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.03 eq)

  • Sodium Carbonate (Na₂CO₃), 2M aqueous solution (3.0 eq)

  • Toluene and Ethanol (e.g., 3:1 mixture)

Procedure:

  • Inert Atmosphere: To a flask charged with a stir bar, add this compound, phenylboronic acid, and the Pd(PPh₃)₄ catalyst.

  • Degassing: Seal the flask and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Solvent/Base Addition: Add the toluene/ethanol solvent mixture, followed by the degassed 2M Na₂CO₃ solution.

  • Reaction: Heat the biphasic mixture to 80-90 °C with vigorous stirring for 4-12 hours, monitoring by TLC for the consumption of the starting bromide.

  • Workup: After cooling, dilute the mixture with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the biaryl product, 4-(2-chloroethoxy)-1,1'-biphenyl.

Safety, Handling, and Storage

While not classified as a hazardous substance under GHS/CLP regulations, prudent laboratory practices are essential when handling this compound.[1]

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, nitrile gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.[1]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

  • First Aid:

    • Inhalation: Move the person to fresh air.

    • Skin Contact: Wash off with soap and plenty of water.

    • Eye Contact: Flush eyes with water as a precaution.

    • Ingestion: Rinse mouth with water. Do not induce vomiting.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound stands out as a highly valuable and versatile building block for synthetic chemists. Its dual-halide nature permits selective and sequential functionalization, opening pathways to a vast array of complex molecules. A firm understanding of its properties, synthesis via the robust Williamson ether reaction, and the distinct reactivity of its aryl bromide and alkyl chloride moieties empowers researchers to strategically incorporate this compound into advanced synthetic designs, particularly in the fields of drug discovery and materials science.

References

  • Chemsrc. "(2-Chloroethoxy)benzene | CAS#:622-86-6". Chemsrc. Available at: [Link].

  • Chemsrc. "this compound | CAS#:55162-34-0". Chemsrc. Available at: [Link].

Sources

An In-Depth Technical Guide to the Spectroscopic Data of 1-Bromo-4-(2-chloroethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-4-(2-chloroethoxy)benzene is a halogenated aromatic ether. Its structural elucidation and purity assessment are paramount for its application in synthetic chemistry, particularly as an intermediate in the development of more complex molecules. Spectroscopic analysis provides a definitive, non-destructive method for confirming the molecular structure and identifying impurities. This guide offers a comprehensive examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, blending theoretical principles with practical, field-proven insights for its characterization.

Molecular Structure and Spectroscopic Overview

The structure of this compound comprises a 1,4-disubstituted (para) benzene ring, an ether linkage, and a chloroethyl chain. Each of these features gives rise to characteristic signals in its various spectra, allowing for a full structural confirmation. The analysis that follows will systematically interpret these signals to build a complete spectroscopic profile of the molecule.

Molecular Structure of this compound

Caption: Numbered chemical structure of this compound.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for identifying the number of distinct proton environments and their connectivity within a molecule. For this compound, the spectrum is expected to show signals in both the aromatic and aliphatic regions.

Predicted ¹H NMR Data
Protons (Assignment)Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H2, H6 (Aromatic)~7.3 - 7.5Doublet2H~8-9
H3, H5 (Aromatic)~6.8 - 7.0Doublet2H~8-9
H7 (-OCH₂-)~4.2 - 4.3Triplet2H~5-6
H8 (-CH₂Cl)~3.8 - 3.9Triplet2H~5-6
Interpretation of the ¹H NMR Spectrum

The 1,4-disubstituted pattern on the benzene ring creates a symmetrical molecule, leading to two distinct aromatic proton environments.

  • Aromatic Protons (H2, H6, H3, H5): The protons ortho to the bromine atom (H2, H6) are expected to be downfield (7.3 - 7.5 ppm) compared to the protons ortho to the electron-donating ether group (H3, H5) at approximately 6.8 - 7.0 ppm.[1][2] Due to the symmetry, the aromatic region will display a characteristic AA'BB' system, which often simplifies to two apparent doublets. Each doublet integrates to two protons, and the coupling constant (J) of 8-9 Hz is typical for ortho-coupling in a benzene ring.

  • Aliphatic Protons (H7, H8): The two methylene groups of the chloroethoxy chain are chemically distinct. The protons on the carbon adjacent to the oxygen atom (H7, -OCH₂-) are more deshielded and appear further downfield (~4.2 - 4.3 ppm) than the protons on the carbon adjacent to the chlorine atom (H8, -CH₂Cl) at ~3.8 - 3.9 ppm. Both signals are expected to be triplets due to coupling with the adjacent methylene group (n+1 rule, where n=2), with a typical vicinal coupling constant of 5-6 Hz.

Caption: Correlation of proton environments to their predicted ¹H NMR chemical shifts.

Experimental Protocol: Acquiring the ¹H NMR Spectrum
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) is a common and suitable choice for this type of compound.[3]

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.[4]

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument is then tuned and the magnetic field is "locked" onto the deuterium signal of the solvent.[5]

  • Acquisition: Acquire the spectrum using a standard one-pulse sequence. Typical parameters for a ¹H spectrum on a 400 MHz instrument would include a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

  • Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected to produce the final spectrum. The spectrum is then referenced to the TMS signal at 0.00 ppm.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information on the different carbon environments in the molecule. In a standard proton-decoupled ¹³C NMR spectrum, each unique carbon atom produces a single sharp line.

Predicted ¹³C NMR Data
Carbon (Assignment)Predicted Chemical Shift (δ, ppm)
C4 (C-O)~157 - 159
C2, C6 (Aromatic C-H)~132 - 134
C3, C5 (Aromatic C-H)~116 - 118
C1 (C-Br)~113 - 115
C7 (-OCH₂)~68 - 70
C8 (-CH₂Cl)~42 - 44
Interpretation of the ¹³C NMR Spectrum

The symmetry of the molecule results in six distinct carbon signals.

  • Aromatic Carbons: The carbons of the benzene ring typically resonate between 110-160 ppm.[1]

    • C4 (C-O): The carbon atom bonded to the electronegative oxygen of the ether is the most deshielded aromatic carbon, appearing furthest downfield (~157-159 ppm).

    • C2, C6 & C3, C5: The two pairs of equivalent aromatic C-H carbons will appear in the typical aromatic region.

    • C1 (C-Br): The carbon directly attached to the bromine atom (ipso-carbon) experiences a "heavy atom effect," which is a shielding phenomenon that shifts its signal upfield to a lower ppm value (~113-115 ppm) than might be expected based on electronegativity alone.[6][7]

  • Aliphatic Carbons:

    • C7 (-OCH₂-): The carbon adjacent to the oxygen atom is deshielded and appears around 68-70 ppm.

    • C8 (-CH₂Cl): The carbon bonded to the chlorine atom is less deshielded than C7 and resonates at approximately 42-44 ppm.

Experimental Protocol: Acquiring the ¹³C NMR Spectrum

The protocol is similar to that for ¹H NMR, with key differences in the acquisition parameters.

  • Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of solvent) is often required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Acquisition: A proton-decoupled pulse sequence is used to simplify the spectrum by removing C-H coupling, resulting in single lines for each carbon. The spectral width is much larger (e.g., 0-220 ppm). A longer acquisition time and a greater number of scans are necessary to achieve a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignment of Vibrational Mode
3100 - 3000Medium-WeakAromatic C-H Stretch
2980 - 2850MediumAliphatic C-H Stretch
~1590, ~1490StrongAromatic C=C Stretch
~1245StrongAryl-O Stretch (Asymmetric)
~1170MediumC-O-C Ether Stretch
~1040StrongAryl-O Stretch (Symmetric)
~825StrongC-H Out-of-plane bend (1,4-disubstituted)
~750 - 650StrongC-Cl Stretch
~650 - 550MediumC-Br Stretch
Interpretation of the IR Spectrum
  • Aromatic Ring: The presence of the benzene ring is confirmed by the C-H stretching vibrations just above 3000 cm⁻¹ and the characteristic C=C stretching absorptions in the 1600-1450 cm⁻¹ region.[8] A strong band around 825 cm⁻¹ is highly diagnostic of the 1,4- (para) substitution pattern.

  • Ether Linkage: A strong, prominent absorption around 1245 cm⁻¹ is characteristic of the asymmetric aryl-alkyl ether C-O stretch.

  • Alkyl Halides: The C-Cl and C-Br stretching vibrations are expected in the fingerprint region, typically between 750-650 cm⁻¹ and 650-550 cm⁻¹, respectively. These can sometimes be difficult to assign definitively if other absorptions are present in this region.

  • Aliphatic Chain: The C-H stretching of the methylene groups will be observed as medium intensity bands below 3000 cm⁻¹.

Experimental Protocol: Acquiring the FTIR Spectrum (KBr Pellet Technique)
  • Sample Preparation: Grind 1-2 mg of the solid this compound sample with ~100 mg of dry, spectroscopy-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[9]

  • Pellet Formation: Transfer the powder to a pellet die and apply several tons of pressure using a hydraulic press to form a thin, transparent or translucent pellet.[10]

  • Background Scan: Place the empty sample holder in the FTIR spectrometer and run a background scan to measure the spectrum of the atmospheric water and CO₂. This will be automatically subtracted from the sample spectrum.

  • Sample Scan: Place the KBr pellet in the sample holder and acquire the spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. Electron Ionization (EI) is a common technique that often leads to extensive fragmentation, providing a structural "fingerprint."

Predicted Mass Spectrometry Data (EI)
m/z (mass-to-charge ratio)Proposed Fragment IdentityKey Features
234, 236, 238[M]⁺˙ (Molecular Ion)Isotopic pattern for one Br and one Cl atom
199, 201[M - Cl]⁺Loss of chlorine radical
185, 187[M - CH₂Cl]⁺Loss of chloromethyl radical
155, 157[BrC₆H₄O]⁺Cleavage of the ether bond
123[BrC₆H₄]⁺Loss of the entire ethoxy group
63[C₂H₂Cl]⁺Fragment from the chloroethoxy chain
Interpretation of the Mass Spectrum
  • Molecular Ion (M⁺˙): The molecular ion peak is crucial for determining the molecular weight. Due to the natural isotopic abundances of bromine (⁷⁹Br:~50%, ⁸¹Br:~50%) and chlorine (³⁵Cl:~75%, ³⁷Cl:~25%), the molecular ion will appear as a cluster of peaks.[11] The expected pattern for a molecule containing one Br and one Cl will be at m/z 234 (⁷⁹Br, ³⁵Cl), 236 (⁸¹Br, ³⁵Cl and ⁷⁹Br, ³⁷Cl), and 238 (⁸¹Br, ³⁷Cl). The relative intensities of these peaks provide a definitive confirmation of the elemental composition.

  • Fragmentation Pattern: The fragmentation of the molecular ion is driven by the formation of stable ions.

    • Cleavage of the C-O ether bond is a common fragmentation pathway for ethers, leading to a stable phenoxy cation radical at m/z 155/157.[12][13]

    • Alpha-cleavage next to the oxygen can occur, but cleavage of the alkyl C-Cl and C-Br bonds is also highly probable. Loss of a chlorine radical (∙Cl) would yield a fragment at m/z 199/201.

    • The most stable fragments are often those that maintain the aromatic ring's integrity.

MS_Fragmentation M [M]⁺˙ m/z 234, 236, 238 F1 [M - CH₂Cl]⁺ m/z 185, 187 M->F1 - •CH₂Cl F3 [C₂H₄Cl]⁺ m/z 63, 65 M->F3 α-cleavage F4 [BrC₆H₄]⁺ m/z 156, 158 F1->F4 - CO F2 [BrC₆H₄O]⁺ m/z 155, 157

Caption: A plausible EI-MS fragmentation pathway for the title compound.

Experimental Protocol: Acquiring an EI Mass Spectrum
  • Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) is injected into the instrument, often via a gas chromatograph (GC-MS) for separation and purification before analysis.

  • Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons (~70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.

  • Detection: An electron multiplier detects the ions, and the signal is processed to generate the mass spectrum, which is a plot of relative ion abundance versus m/z.

Conclusion

The collective analysis of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a robust and unequivocal confirmation of the structure of this compound. Each technique offers complementary information: NMR elucidates the precise carbon-hydrogen framework, IR identifies the key functional groups, and MS confirms the molecular weight and provides insight into the molecule's stability and fragmentation. The protocols and interpretive guidance provided herein serve as a comprehensive resource for the rigorous characterization of this compound, ensuring its identity and quality for applications in research and development.

References

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from [Link]

  • YouTube. (2023). Fragmentation of Alkyl halide & Ether| Mass spectroscopy. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1-bromo-4-chloro-. Retrieved from [Link]

  • YouTube. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). The mass spectrum of 1-bromo-2-chloroethane. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

  • Nanalysis. (2019). Two solvents, two different spectra - Aromatic Solvent Induced Shifts. Retrieved from [Link]

  • University of Copenhagen. (n.d.). Fragmentation mechanisms in electron impact mass spectrometry. Retrieved from [Link]

  • LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • MassBank. (n.d.). 1-bromo-4-chlorobenzene. Retrieved from [Link]

  • University of Missouri-St. Louis. (n.d.). Notes on NMR Solvents. Retrieved from [Link]

  • YouTube. (2015). FTIR Sampling Techniques - Transmission: Solids Sample Preparation. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Retrieved from [Link]

  • LibreTexts. (2020). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Retrieved from [Link]

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An In-depth Technical Guide to 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile: A Key Intermediate in Modern Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: This guide provides a comprehensive overview of the physical and chemical properties, synthesis, and applications of 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile. It is designed for researchers, scientists, and professionals in the field of drug development. A notable clarification is addressed herein: while the query specified CAS number 55162-34-0, a significant portion of chemical databases associate this number with 1-bromo-4-(2-chloroethoxy)benzene. The compound of greater relevance to the pharmaceutical industry, particularly in the synthesis of Vonoprazan, is 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile, which is correctly identified by CAS number 1240948-77-9 .[1][2][3] This guide will focus on the latter, providing the in-depth technical details required by the specified audience, while also presenting the data for the originally queried CAS number to ensure thoroughness.

Part 1: The Core Subject - 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile (CAS: 1240948-77-9)

This molecule has emerged as a pivotal building block in contemporary medicinal chemistry. Its significance is intrinsically linked to its role as a key intermediate in the synthesis of Vonoprazan Fumarate, a cutting-edge potassium-competitive acid blocker (P-CAB).[1] Vonoprazan is utilized for the treatment of acid-related gastrointestinal conditions, offering a novel mechanism of action that provides rapid, potent, and prolonged acid suppression.[2][4]

Physicochemical and Computed Properties

The inherent characteristics of a molecule are critical in determining its reactivity, solubility, and overall suitability for synthetic transformations. Below is a summary of the key properties of 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile.

PropertyValueSource(s)
CAS Number 1240948-77-9[1][2][3]
Molecular Formula C₁₁H₇FN₂[2][3]
Molecular Weight 186.19 g/mol [2][3]
Appearance Light yellow to brown solid[1]
Boiling Point 364.6 ± 32.0 °C at 760 mmHg (Predicted)[1]
Density 1.3 ± 0.1 g/cm³ (Predicted)[1]
Flash Point 174.3 ± 25.1 °C (Predicted)
pKa 13.87 ± 0.50 (Predicted)[1]
Storage Temperature Sealed in dry, Room Temperature or 2°C - 8°C[1][2]
The Nexus of Synthesis: From Intermediate to Active Pharmaceutical Ingredient (API)

The journey of 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile from a starting material to a component of a life-altering medication is a testament to the precision of modern organic synthesis. Its structure is strategically designed for subsequent chemical modifications that ultimately lead to the formation of Vonoprazan.

The nitrile group (-C≡N) on the pyrrole ring is a versatile functional handle. In the synthesis of Vonoprazan, this group is typically reduced to an aldehyde (-CHO), which then undergoes further reactions to build the final side chain of the API.[4][5]

Vonoprazan_Synthesis_Overview A 5-(2-fluorophenyl)-1H- pyrrole-3-carbonitrile B Reduction of Nitrile A->B e.g., Raney-Ni/H₂ or LiAlH₄ C 5-(2-fluorophenyl)-1H- pyrrole-3-carbaldehyde B->C D Further Functionalization C->D E Vonoprazan D->E

A high-level overview of the synthetic utility of 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile.
Synthetic Protocols and Mechanistic Considerations

Several synthetic routes to 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile have been reported, with a notable emphasis on efficiency and scalability for industrial production. A prevalent and industrially viable approach is the one-pot synthesis starting from 2-(2-fluorobenzoyl)malononitrile.[6] This method is advantageous as it circumvents the need for isolating intermediates, thereby streamlining the process and minimizing waste.[6]

1.3.1 One-Pot Synthesis from 2-(2-fluorobenzoyl)malononitrile

This process involves a sequential two-stage reduction. The choice of solvent is critical; tetrahydrofuran (THF) is often selected for its ability to dissolve both the starting material and the reaction intermediates while being compatible with the catalytic systems employed.[6]

One_Pot_Synthesis_Workflow cluster_start Starting Material Preparation cluster_reaction1 First Reduction (Cyclization) cluster_reaction2 Second Reduction (Nitrile Formation) cluster_workup Work-up and Isolation A Dissolve 2-(2-fluorobenzoyl)malononitrile in THF B Add metal catalyst (e.g., Pd/C) and glacial acetic acid A->B C Heat under H₂ atmosphere (e.g., 45-50°C) B->C D Cool, filter catalyst C->D E Add Raney Nickel and water D->E F React under H₂ atmosphere (e.g., 15-25°C) E->F G Filter catalyst F->G H Concentrate filtrate G->H I Crystallize from aqueous THF H->I J Filter and dry product I->J

Workflow for the one-pot synthesis of 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile.

1.3.2 Detailed Experimental Protocol

The following is a representative protocol synthesized from published methods.[1][7]

  • Reaction Setup: To a suitable reaction vessel under a nitrogen atmosphere, add the starting material, 2,2'-dithiobis[5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile] (1 equivalent), followed by N,N-dimethylacetamide as the solvent.[1]

  • Reagent Addition: Add morpholine (1.5 equivalents) and Raney Nickel (a significant excess by weight).[1]

  • Reaction Conditions: Heat the mixture to reflux at approximately 105°C for 5-6 hours.[1]

  • Initial Work-up: After the reaction is complete, cool the mixture and remove the catalyst by filtration. Wash the filter cake with N,N-dimethylacetamide and ethyl acetate.[1]

  • Extraction: Combine the filtrate and washings. Perform a liquid-liquid extraction by adding a 5% brine solution. Extract the aqueous layer multiple times with ethyl acetate.[1][7]

  • Purification: Combine the organic layers, wash with 5% brine, and then concentrate under reduced pressure.[1][7]

  • Crystallization: To the residue, add ethanol and heat to dissolve. Induce crystallization by adding water. Heat the resulting slurry to reflux for one hour, then cool to room temperature.[1][7]

  • Isolation: Further cool the mixture with an ice-water bath. Collect the crystals by filtration and wash with a cold water/ethanol mixture.[1][7]

  • Drying: Dry the crystals under reduced pressure at 50°C to yield the final product.[1][7]

  • Characterization: The product identity and purity should be confirmed using techniques such as ¹H-NMR, mass spectrometry, and elemental analysis.[1][7]

Analytical Characterization

Confirmation of the structure and purity of 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile is paramount. Standard analytical techniques employed include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR is used to confirm the proton environment of the molecule.[1][7]

  • Mass Spectrometry (MS): Provides information on the mass-to-charge ratio, confirming the molecular weight.[1][3][7]

  • Elemental Analysis: Determines the elemental composition of the compound.[1][7]

Part 2: The Original Query - this compound (CAS: 55162-34-0)

For the sake of completeness and to directly address the original query, the physical and chemical properties of the compound correctly associated with CAS number 55162-34-0 are provided below.

PropertyValueSource(s)
CAS Number 55162-34-0[8]
Synonyms 4-Bromophenyl 2-chloroethyl ether[9]
Molecular Formula C₈H₈BrClO[8]
Molecular Weight 235.51 g/mol [8][9]
Appearance White powder or crystals
Melting Point 55-57 °C[8]
Boiling Point 279.8 °C at 760 mmHg[8]
Density 1.495 g/cm³[8]
Flash Point 123 °C[8]

Conclusion

While the initial query for CAS number 55162-34-0 points to this compound, the context of pharmaceutical research and development strongly suggests that the compound of interest is 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile (CAS: 1240948-77-9). This latter compound is a cornerstone in the synthesis of Vonoprazan, a next-generation treatment for acid-related gastric disorders. Understanding its physicochemical properties, synthetic pathways, and analytical characterization is crucial for scientists and professionals working on the development of novel therapeutics. This guide has aimed to provide a thorough and contextually relevant resource to meet these needs.

References

  • CN112194607A - Synthetic method of 5- (2-fluorophenyl) -1H-pyrrole-3-formaldehyde - Google Patents. (n.d.).
  • Preparation method of 5- (2-fluorophenyl) -1H-pyrrole-3-formaldehyde - Google Patents. (n.d.).
  • 5-(2-Fluorophenyl)-1H-pyrrole-3-carbonitrile. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]

  • This compound | CAS#:55162-34-0. (2025, August 25). Chemsrc. Retrieved January 23, 2026, from [Link]

  • CAS#:1240948-77-9 | 5-(2-Fluorophenyl)-1H-pyrrole-3-carbonitrile. (2025, September 18). Chemsrc. Retrieved January 23, 2026, from [Link]

  • This compound. (n.d.). gsrs. Retrieved January 23, 2026, from [Link]

  • 1-Bromo-4-chloro(ngcontent-ng-c1703228563="" class="ng-star-inserted">2H_4)benzene. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]

Sources

Reactivity of the chloroethoxy group in 1-Bromo-4-(2-chloroethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Reactivity of the Chloroethoxy Group in 1-Bromo-4-(2-chloroethoxy)benzene

Abstract

This compound is a key bifunctional building block in modern organic synthesis, particularly valued in the pharmaceutical industry for the construction of complex molecular architectures. Its utility stems from the differential reactivity of its three key functional components: the aryl bromide, the ether linkage, and the terminal alkyl chloride of the chloroethoxy group. This guide provides an in-depth analysis of the reactivity of the chloroethoxy moiety, offering a framework for its strategic manipulation in synthetic workflows. We will explore the causality behind experimental choices for targeting this group, contrast its reactivity with other sites within the molecule, and provide validated protocols to guide researchers in leveraging this versatile intermediate.

Introduction and Molecular Profile

This compound is a crystalline solid at room temperature.[1] Its structure presents chemists with a valuable synthetic challenge and opportunity: how to selectively address one reactive site in the presence of others. The primary alkyl chloride on the ethoxy chain is a classical electrophilic center for nucleophilic substitution. The aryl bromide is a canonical handle for transition-metal-catalyzed cross-coupling reactions. The ether bond, while generally robust, is susceptible to cleavage under harsh acidic conditions.

Understanding the hierarchy of reactivity among these groups is paramount for designing efficient and high-yielding synthetic routes. This is particularly relevant as this molecule is a crucial intermediate in the synthesis of SGLT2 inhibitors like Dapagliflozin, underscoring the industrial importance of its chemistry.[2][3]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 55162-34-0[ChemSrc][1]
Molecular Formula C₈H₈BrClO[ChemSrc][1]
Molecular Weight 235.51 g/mol [ChemSrc][1]
Melting Point 55-57 °C[ChemSrc][1]
Boiling Point 279.8 °C at 760 mmHg[ChemSrc][1]
Density 1.495 g/cm³[ChemSrc][1]

Synthetic Overview

The reliable synthesis of this compound is critical for its application. A common and scalable approach involves the etherification of 4-bromophenol with 1-bromo-2-chloroethane. This Williamson ether synthesis is a robust and well-understood transformation.

Synthesis_Workflow cluster_main Williamson Ether Synthesis Reactants 4-Bromophenol 1-Bromo-2-chloroethane Product This compound Reactants->Product Heat Base Base (e.g., K₂CO₃, NaOH) Solvent Solvent (e.g., Acetone, DMF)

Caption: General workflow for the synthesis of the title compound.

Core Reactivity: The Chloroethoxy Group

The terminal chloroethyl group (-OCH₂CH₂Cl) is the most susceptible site for classical nucleophilic substitution reactions under non-acidic, non-metallic catalysis conditions. This reactivity is a direct consequence of the carbon-chlorine bond being part of a primary alkyl halide system, making it an excellent substrate for S_N2 reactions.

Mechanism: S_N2 Displacement

The reaction proceeds via a concerted, bimolecular nucleophilic substitution (S_N2) mechanism. A nucleophile (Nu⁻) attacks the electrophilic carbon atom attached to the chlorine. This attack occurs from the backside relative to the leaving group (chloride), leading to an inversion of stereochemistry if the carbon were chiral. The chloride ion is displaced in a single, continuous step.

SN2_Mechanism S_N2 Reaction at the Chloroethoxy Group start Ar-O-CH₂-CH₂-Cl transition_state [Nu···CH₂(CH₂OAr)···Cl]⁻ start->transition_state nucleophile Nu⁻ nucleophile->transition_state product Ar-O-CH₂-CH₂-Nu transition_state->product leaving_group Cl⁻ transition_state->leaving_group      

Caption: The S_N2 mechanism for nucleophilic substitution.

The choice of nucleophile is vast, allowing for the introduction of numerous functionalities. Common nucleophiles include amines, azides, cyanides, thiolates, and alkoxides, thereby providing access to a wide array of derivatives.

Self-Validating Protocol: Synthesis of an Azide Derivative

This protocol describes a representative S_N2 reaction. The progress can be easily monitored by Thin Layer Chromatography (TLC), and the product's identity can be confirmed by spectroscopic methods (NMR, IR, MS), creating a self-validating workflow.

Objective: To replace the chloride of the chloroethoxy group with an azide moiety.

Materials:

  • This compound (1.0 eq)

  • Sodium Azide (NaN₃) (1.5 eq)

  • Dimethylformamide (DMF) (Solvent)

  • Deionized Water

  • Ethyl Acetate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in DMF.

  • Reagent Addition: Add sodium azide to the solution.

  • Heating: Heat the reaction mixture to 80-90 °C. The causality here is that providing thermal energy is necessary to overcome the activation energy of the S_N2 reaction, and DMF is a suitable polar aprotic solvent that solvates the cation (Na⁺) but not the nucleophile (N₃⁻), enhancing its nucleophilicity.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into deionized water and extract with ethyl acetate. The purpose of the aqueous work-up is to remove the highly polar DMF solvent and the inorganic salt byproduct (NaCl).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography if necessary.

Comparative Reactivity and Orthogonal Chemistry

A key aspect of utilizing this compound is the ability to perform reactions at one site without affecting the others. This is known as orthogonal synthesis.

Aryl Bromide: Cross-Coupling Reactions

The carbon-bromine bond on the aromatic ring is unreactive to the S_N2 conditions described above. However, it is the primary site for palladium-catalyzed cross-coupling reactions. This is because the mechanism of cross-coupling involves an oxidative addition step, where the palladium(0) catalyst inserts into the C(sp²)-Br bond.[4] This step has a lower activation energy for aryl bromides compared to aryl chlorides, and it is mechanistically distinct from the S_N2 pathway.[5]

Pd_Cross_Coupling_Cycle Generalized Pd-Catalyzed Cross-Coupling Pd0 Pd(0)L₂ OA_complex Ar-Pd(II)(Br)L₂ Pd0->OA_complex Oxidative Addition (Ar-Br) TM_complex Ar-Pd(II)(R)L₂ OA_complex->TM_complex Transmetalation (R-M) TM_complex->Pd0 Reductive Elimination (Ar-R)

Sources

An In-Depth Technical Guide to the Synthesis of 1-Bromo-4-(2-chloroethoxy)benzene Derivatives for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Importance of the Phenoxyethyl Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, the identification and optimization of privileged scaffolds—molecular frameworks that can interact with multiple biological targets—is a cornerstone of efficient drug discovery. The 1-bromo-4-(2-chloroethoxy)benzene core and its derivatives represent a class of compounds with significant, yet underexplored, potential. The strategic placement of a bromine atom offers a versatile handle for further chemical modifications, such as cross-coupling reactions, enabling the generation of diverse compound libraries. The 2-chloroethoxy moiety provides a reactive site for nucleophilic substitution, allowing for the introduction of various functional groups to modulate the pharmacokinetic and pharmacodynamic properties of the molecule. This guide provides a comprehensive technical overview of the synthesis of this compound, grounded in established chemical principles and supported by practical, field-proven insights, with a focus on its applications in the development of novel therapeutic agents.

I. Synthetic Strategy: A Deep Dive into the Williamson Ether Synthesis

The most direct and widely adopted method for the synthesis of this compound is the Williamson ether synthesis. This robust and versatile reaction proceeds via an S(_N)2 mechanism, involving the nucleophilic attack of a phenoxide ion on an alkyl halide.[1][2]

Causality Behind Experimental Choices

The choice of reactants and conditions is paramount for a successful Williamson ether synthesis. The reaction involves the deprotonation of a phenol to form a more nucleophilic phenoxide, which then displaces a halide from an alkyl halide.

  • The Nucleophile: 4-Bromophenol is the ideal starting material for generating the required phenoxide. The phenolic proton is sufficiently acidic to be removed by a moderately strong base.

  • The Electrophile: 1-Bromo-2-chloroethane serves as the electrophile. The primary alkyl halides are excellent substrates for S(_N)2 reactions, minimizing the potential for competing elimination reactions.[3]

  • The Base: A variety of bases can be employed, with potassium carbonate (K(_2)CO(_3)) and sodium hydroxide (NaOH) being common choices due to their efficacy and cost-effectiveness. The base deprotonates the 4-bromophenol to generate the potassium or sodium 4-bromophenoxide in situ.

  • The Solvent: A polar aprotic solvent, such as acetone or dimethylformamide (DMF), is typically used to dissolve the reactants and facilitate the S(_N)2 reaction. These solvents solvate the cation of the base, leaving the phenoxide anion more exposed and nucleophilic.

The overall synthetic workflow is depicted in the following diagram:

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Conditions 4-Bromophenol 4-Bromophenol Reaction Reaction 4-Bromophenol->Reaction Nucleophile 1-Bromo-2-chloroethane 1-Bromo-2-chloroethane 1-Bromo-2-chloroethane->Reaction Electrophile Base (K2CO3) Base (K2CO3) Base (K2CO3)->Reaction Solvent (Acetone) Solvent (Acetone) Solvent (Acetone)->Reaction Heat Heat Heat->Reaction Product This compound Reaction->Product Williamson Ether Synthesis

Caption: Synthetic workflow for this compound.

II. Detailed Experimental Protocol: A Self-Validating System

This protocol provides a step-by-step methodology for the synthesis of this compound, designed to ensure reproducibility and high yield.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
4-Bromophenol173.0110.0 g0.05781.0
1-Bromo-2-chloroethane143.409.1 g (6.3 mL)0.06341.1
Potassium Carbonate (anhydrous)138.2111.9 g0.08611.5
Acetone58.08150 mL--
Dichloromethane84.93100 mL--
Saturated Sodium Bicarbonate Solution-50 mL--
Brine-50 mL--
Anhydrous Magnesium Sulfate120.375 g--
Step-by-Step Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromophenol (10.0 g, 0.0578 mol) and anhydrous potassium carbonate (11.9 g, 0.0861 mol).

  • Solvent Addition: Add 150 mL of acetone to the flask.

  • Addition of Electrophile: While stirring, add 1-bromo-2-chloroethane (6.3 mL, 0.0634 mol) to the suspension.

  • Reaction: Heat the reaction mixture to reflux and maintain for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Filter the solid potassium carbonate and wash the filter cake with a small amount of acetone.

  • Solvent Removal: Combine the filtrate and the washings, and remove the acetone under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in 100 mL of dichloromethane. Wash the organic layer with 50 mL of saturated sodium bicarbonate solution, followed by 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the pure this compound.

III. Medicinal Chemistry Applications: A Scaffold for Novel Therapeutics

The this compound scaffold is a versatile starting point for the synthesis of a wide range of derivatives with potential therapeutic applications, particularly in the field of oncology.

Anticancer Potential

Derivatives of phenoxy compounds have demonstrated significant anticancer activity.[4] The presence of a halogen on the phenyl ring can enhance the cytotoxic effects against various cancer cell lines. For instance, halogenated phenoxychalcones and their pyrazoline derivatives have shown promising anticancer activities against breast cancer cell lines.[4] The this compound core can be elaborated to generate libraries of compounds for screening against a panel of cancer cell lines.

Structure-Activity Relationship (SAR) Insights

The development of effective anticancer agents often relies on a thorough understanding of the structure-activity relationship (SAR).[5] The this compound scaffold allows for systematic modifications at two key positions:

  • The Bromo Position: The bromine atom can be replaced with other functional groups via cross-coupling reactions to explore the effect of different substituents on anticancer activity.

  • The Chloroethoxy Position: The chlorine atom can be displaced by various nucleophiles to introduce a diverse range of side chains, which can influence the compound's solubility, cell permeability, and target engagement.

A systematic exploration of these modifications can lead to the identification of potent and selective anticancer agents.[1][6]

The following diagram illustrates the potential for diversification of the core scaffold:

SAR_Diagram cluster_modifications Potential Modifications cluster_outcomes Desired Outcomes Core This compound Bromo_Mod Modification at Bromo Position (e.g., Cross-Coupling) Core->Bromo_Mod Diversification Chloroethoxy_Mod Modification at Chloroethoxy Position (e.g., Nucleophilic Substitution) Core->Chloroethoxy_Mod Diversification Improved_Potency Improved Potency Bromo_Mod->Improved_Potency Enhanced_Selectivity Enhanced Selectivity Bromo_Mod->Enhanced_Selectivity Chloroethoxy_Mod->Improved_Potency Favorable_ADME Favorable ADME Properties Chloroethoxy_Mod->Favorable_ADME

Caption: Structure-Activity Relationship (SAR) diversification points.

IV. Characterization and Data

The synthesized this compound should be characterized using standard analytical techniques to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the two methylene groups of the chloroethoxy chain. The aromatic protons will likely appear as a set of doublets in the region of δ 6.8-7.5 ppm. The methylene protons adjacent to the oxygen and chlorine atoms will appear as triplets at approximately δ 4.2 ppm and δ 3.8 ppm, respectively.[7][8]

    • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons and the two aliphatic carbons of the chloroethoxy group.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the mass of the compound (C₈H₈BrClO). The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) and chlorine (approximately 3:1 ratio of ³⁵Cl and ³⁷Cl) will be a key diagnostic feature.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C-O-C ether linkage, C-Br bond, and C-Cl bond.

V. Conclusion and Future Directions

This guide has provided a detailed and technically grounded overview of the synthesis of this compound, a promising scaffold for medicinal chemistry applications. The Williamson ether synthesis offers a reliable and scalable route to this key intermediate. The strategic positioning of the bromo and chloroethoxy groups provides ample opportunities for the generation of diverse chemical libraries for drug discovery programs. Future research should focus on the systematic exploration of the structure-activity relationships of derivatives of this scaffold to unlock their full therapeutic potential, particularly in the development of novel anticancer agents. The insights and protocols presented herein are intended to serve as a valuable resource for researchers and scientists dedicated to advancing the field of drug development.

VI. References

  • Al-Ostoot, F. H., Al-Ghorbani, M., & El-Gazzar, M. G. (2021). Synthesis and biological evaluation of halogenated phenoxychalcones and their corresponding pyrazolines as cytotoxic agents in human breast cancer. Scientific Reports, 11(1), 23867. [Link]

  • Kawamura, S., et al. (2025). Quantitative Structure-Cytotoxicity Relationship Analysis of Phenoxazine Derivatives by Semiempirical Molecular-Orbital Method. In Silico Drug Design.

  • Cipla Limited. (2015). Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene. WO2015063726A1.

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. Chemistry Steps. [Link]

  • Özgeriş, F. B., & Özgeriş, B. (2021). Synthesis, characterization, and biological evaluations of substituted phenethylamine-based urea as anticancer and antioxidant agents. Monatshefte für Chemie - Chemical Monthly, 152(10), 1241–1250. [Link]

  • Li, Y., et al. (2025). Semi-Synthesis, Cytotoxic Evaluation, and Structure–Activity Relationships of Brefeldin A Derivatives with Antileukemia Activity. Marine Drugs.

  • Yıldırım, S., et al. (2022). Synthesis, Biological Evaluation and In Silico Studies of Some 2‐Substituted Benzoxazole Derivatives as Potential Anticancer Agents to Breast Cancer. Chemistry & Biodiversity, 19(2), e202100781. [Link]

  • LibreTexts Chemistry. (2021). 11.8: Williamson Ether Synthesis. Chemistry LibreTexts. [Link]

  • Müller, C. E., et al. (2012). N-substituted phenoxazine and acridone derivatives: structure-activity relationships of potent P2X4 receptor antagonists. Journal of Medicinal Chemistry, 55(15), 6840–6856. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. The Royal Society of Chemistry. [Link]

  • Wang, L., et al. (2018). Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation. Molecules, 23(11), 2943. [Link]

  • Schirrmeister, S., et al. (2015). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Angewandte Chemie International Edition, 54(44), 13072–13076. [Link]

  • Thompson, A. A., et al. (2025). Structure-Activity-Relationships can be directly extracted from high-throughput crystallographic evaluation of fragment elaborations in crude reaction mixtures. ChemRxiv. [Link]

  • Professor Dave Explains. (2018). Williamson Ether Synthesis. YouTube. [Link]

  • Dash, S. R., et al. (2022). 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. RSC Medicinal Chemistry, 13(10), 1235–1249. [Link]

  • Fricano, A. M., et al. (2022). Synthesis and styrene copolymerization of novel bromo, chloro, methoxy, and methyl ring-disubstituted isobutyl phenylcyanoacrylates. ChemRxiv. [Link]

  • PubChem. (n.d.). 4-Bromo-1-chloro-2-(4-ethoxy-benzyl)-benzene. [Link]

  • LibreTexts Chemistry. (2024). 15.7: Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. [Link]

  • Chegg. (2018). Solved Br NO2 0 (ppm) H NMR spectrum of. [Link]

  • Ramana, M. V., et al. (2016). Synthesis and Characterization of Bromoclenbuterol. Journal of Chemical and Pharmaceutical Sciences, 9(3), 1548–1553. [Link]

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A Comprehensive Technical Guide to 1-Bromo-4-(2-chloroethoxy)benzene: Synthesis, Applications, and Safety

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Synthetic Building Block

1-Bromo-4-(2-chloroethoxy)benzene, also known by synonyms such as 4-Bromophenyl 2-chloroethyl ether, is a halogenated aromatic ether that serves as a pivotal intermediate in the synthesis of a variety of organic compounds, most notably in the pharmaceutical industry.[1][2][3] Its unique bifunctional nature, possessing both a bromo and a chloroethoxy group on a benzene ring, allows for sequential and site-selective reactions, making it a valuable tool for medicinal chemists and process development scientists. This guide provides an in-depth exploration of its chemical identity, synthesis methodologies, applications in drug discovery, and essential safety protocols.

Nomenclature and Physicochemical Properties

Correctly identifying a chemical compound is paramount for reproducible scientific research. This compound is the most commonly accepted IUPAC name. However, several other systematic and common names are used in literature and commercial listings.[2]

Alternative Names:

  • 4-Bromophenyl 2-chloroethyl ether

  • Benzene, 1-bromo-4-(2-chloroethoxy)-[4]

A thorough understanding of its physical and chemical properties is crucial for its handling, reaction optimization, and purification.

PropertyValueSource
Molecular Formula C8H8BrClO[5]
Molecular Weight 235.51 g/mol [6]
CAS Number 55162-34-0[5]
Appearance White powder or crystals[4]
Melting Point 55-57 °C[5]
Boiling Point 279.8 °C at 760 mmHg[5]
Density 1.495 g/cm³[5]
Flash Point 123 °C[5]
Solubility Insoluble in water; soluble in alcoholic organic solvents and chloroform.[7][7]

Synthesis of this compound: A Mechanistic Perspective

The most prevalent and industrially scalable method for synthesizing this compound is the Williamson ether synthesis.[8] This classic organic reaction involves the nucleophilic substitution of a halide by an alkoxide.[9]

The Williamson Ether Synthesis Approach

This synthesis proceeds in two fundamental steps:

  • Deprotonation of 4-Bromophenol: 4-Bromophenol is treated with a suitable base to form the more nucleophilic 4-bromophenoxide ion. The choice of base is critical to ensure complete deprotonation without promoting side reactions.

  • Nucleophilic Substitution: The generated phenoxide then acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide, in this case, 1-bromo-2-chloroethane or 1,2-dichloroethane, via an SN2 mechanism.[9][10]

Williamson Ether Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack 4-Bromophenol 4-Bromophenol 4-Bromophenoxide 4-Bromophenoxide Ion 4-Bromophenol->4-Bromophenoxide + Base Base Base (e.g., K2CO3) 1,2-Dibromoethane 1,2-Dibromoethane Product 1-Bromo-4-(2-bromoethoxy)benzene 4-Bromophenoxide->Product + 1,2-Dibromoethane (SN2 Reaction)

Caption: General workflow for Williamson ether synthesis.

Detailed Experimental Protocol

This protocol provides a robust method for the laboratory-scale synthesis of this compound.

Materials:

  • 4-Bromophenol[5]

  • 1,2-Dibromoethane[11]

  • Anhydrous Potassium Carbonate (K₂CO₃)[11]

  • Acetone[11]

  • Ethyl Acetate[11]

  • Brine Solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a solution of 4-bromophenol in acetone, add anhydrous potassium carbonate.[11] The potassium carbonate acts as the base to deprotonate the phenol.

  • Stir the reaction mixture at room temperature for a short period to facilitate the formation of the potassium 4-bromophenoxide salt.[11]

  • Add 1,2-dibromoethane to the reaction mixture.[11]

  • Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).[11]

  • After completion, cool the reaction mixture and remove the acetone under reduced pressure.[11]

  • Add water to the residue and extract the aqueous layer with ethyl acetate.[11]

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[11]

  • Concentrate the organic layer in vacuo to obtain the crude product.[11]

  • Purify the crude product by column chromatography on silica gel to yield pure 1-Bromo-4-(2-bromoethoxy)benzene, which can be subsequently converted to the target chloro-compound if 1,2-dibromoethane was used.[11] A similar procedure can be followed using 1-bromo-2-chloroethane or 1,2-dichloroethane to directly obtain the desired product.

Rationale for Experimental Choices:

  • Solvent: Acetone is a suitable polar aprotic solvent that dissolves the reactants and facilitates the SN2 reaction.

  • Base: Anhydrous potassium carbonate is a mild and effective base for deprotonating the phenol without causing significant side reactions.

  • Purification: Column chromatography is a standard and effective method for separating the desired product from unreacted starting materials and byproducts.

Applications in Drug Development

This compound is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its utility stems from the ability to perform selective chemical transformations at the bromo and chloroethoxy moieties.

Synthesis of Dapagliflozin Intermediate

A notable application is in the synthesis of 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene, a crucial intermediate for the antidiabetic drug Dapagliflozin.[1][7][12] Dapagliflozin is a sodium-glucose cotransporter-2 (SGLT2) inhibitor.[7]

The synthesis involves a Friedel-Crafts reaction followed by reduction.[13]

Dapagliflozin_Intermediate_Synthesis Start 5-Bromo-2-chlorobenzoic acid Step1 Acyl Chloride Formation (+ Oxalyl Chloride) Start->Step1 Intermediate1 Formula IV Compound Step1->Intermediate1 Step2 Friedel-Crafts Acylation (+ Phenetole, AlCl3) Intermediate1->Step2 Intermediate2 Ketone Intermediate Step2->Intermediate2 Step3 Reduction (+ NaBH4 or Et3SiH) Intermediate2->Step3 Product 4-Bromo-1-chloro-2- (4-ethoxybenzyl)benzene (Formula III) Step3->Product

Caption: Synthetic pathway to a Dapagliflozin intermediate.

This intermediate is then further elaborated through a series of reactions, including condensation with a protected glucose derivative, to yield Dapagliflozin.[7]

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification:

  • May be harmful if swallowed, in contact with skin, or if inhaled.[5][14]

  • Causes skin and serious eye irritation.[15]

  • May cause respiratory irritation.[15]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear tightly fitting safety goggles.[4]

  • Skin Protection: Wear impervious clothing and protective gloves.[4]

  • Respiratory Protection: Use a full-face respirator if exposure limits are exceeded.[4]

Handling and Storage:

  • Handle in a well-ventilated area.[4]

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]

Disposal:

  • Dispose of the material at a licensed chemical destruction plant. Do not contaminate water or sewer systems.[4]

Conclusion

This compound is a versatile and valuable building block in organic synthesis, particularly within the pharmaceutical industry. Its synthesis via the Williamson ether synthesis is a well-established and scalable process. A comprehensive understanding of its properties, synthesis, and safe handling is essential for researchers and drug development professionals to effectively utilize this key intermediate in the creation of novel and important molecules.

References

  • Synthesis and Coupling reaction of 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene. (2026, January 20). [Source Redacted].
  • This compound | CAS#:55162-34-0. Chemsrc. Retrieved January 23, 2026, from [Link]

  • Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene. Google Patents.
  • Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene. Google Patents.
  • 1-Bromo-4-chloro(ngcontent-ng-c1703228563="" class="ng-star-inserted">2H_4)benzene. PubChem. Retrieved January 23, 2026, from [Link]

  • Product Name : 1-Bromo-2-chloro-3-(4-ethoxybenzyl)benzene. Pharmaffiliates. Retrieved January 23, 2026, from [Link]

  • 1-(2-Bromoethoxy)-4-chlorobenzene. PubChem. Retrieved January 23, 2026, from [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved January 23, 2026, from [Link]

  • SAFETY D
  • This compound. gsrs. Retrieved January 23, 2026, from [Link]

  • 2-Bromo-1-chloro-4-nitrobenzene reacts with sodium ethoxide. Chemistry Stack Exchange. Retrieved January 23, 2026, from [Link]

  • 4-Bromophenyl 2-chloroethyl ether. SpectraBase. Retrieved January 23, 2026, from [Link]

  • Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science. Retrieved January 23, 2026, from [Link]

  • SAFETY D
  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. Retrieved January 23, 2026, from [Link]

  • Nucleophilic Reactions of Benzene Derivatives. Chemistry LibreTexts. Retrieved January 23, 2026, from [Link]

  • Benzene, 1-bromo-4-chloro-. the NIST WebBook. Retrieved January 23, 2026, from [Link]

  • 4-Bromo-1-chloro-2-(4-ethoxy-benzyl)-benzene (CAS No: 461432-23-5) API Intermediate Manufacturers. apicule. Retrieved January 23, 2026, from [Link]

  • Mono-Alkylation of a Phenol with 1,2-Dibromoethane via Williamson Ether Synthesis. [Source Redacted].
  • SAFETY D
  • Bromochlorobenzene. Wikipedia. Retrieved January 23, 2026, from [Link]

  • Williamson Ether Synthesis. Edubirdie. Retrieved January 23, 2026, from [Link]

  • Bis(chloroethyl) ether. Wikipedia. Retrieved January 23, 2026, from [Link]

  • Chemical Properties of Benzene, 1-bromo-2-chloro- (CAS 694-80-4). Cheméo. Retrieved January 23, 2026, from [Link]

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Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions with 1-Bromo-4-(2-chloroethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 1-Bromo-4-(2-chloroethoxy)benzene in Cross-Coupling Chemistry

This compound is a bifunctional aromatic building block of significant interest, particularly in the pharmaceutical industry where it serves as a key intermediate in the synthesis of complex drug molecules. Its utility is exemplified in the preparation of dapagliflozin, a sodium-glucose cotransporter-2 (SGLT2) inhibitor for the treatment of type 2 diabetes. The value of this substrate lies in its distinct halogen functionalities—an aryl bromide and an alkyl chloride—which offer the potential for selective, sequential cross-coupling reactions.

The Suzuki-Miyaura coupling, a cornerstone of modern organic synthesis, provides a powerful and versatile method for the formation of carbon-carbon bonds.[1][2] This palladium-catalyzed reaction between an organohalide and an organoboron compound is renowned for its mild reaction conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[3]

These application notes provide a comprehensive guide to performing Suzuki coupling reactions with this compound, with a focus on achieving high chemoselectivity for the more reactive aryl bromide moiety. We will delve into the mechanistic underpinnings of this selectivity, present optimized reaction protocols, and discuss critical parameters that ensure successful and reproducible outcomes.

Mechanistic Insights: Achieving Chemoselectivity

The success of a Suzuki coupling with this compound hinges on the selective activation of the C(sp²)–Br bond over the C(sp³)–Cl bond. This selectivity is governed by the fundamental steps of the Suzuki coupling catalytic cycle.[1][4]

The catalytic cycle commences with the oxidative addition of the aryl halide to a Pd(0) complex.[4] The relative reactivity of halides in this step generally follows the order I > Br > Cl.[5] This inherent difference in reactivity is the primary reason why the aryl bromide of this compound will preferentially undergo oxidative addition over the alkyl chloride under carefully controlled conditions.

Following oxidative addition, transmetalation occurs, where the organic group from the boronic acid derivative is transferred to the palladium(II) complex.[6] This step is facilitated by a base, which activates the boronic acid.[6] The final step is reductive elimination, which forms the new carbon-carbon bond and regenerates the Pd(0) catalyst.[4]

To ensure the desired chemoselectivity, it is crucial to employ reaction conditions that favor the activation of the C-Br bond while leaving the C-Cl bond intact for potential subsequent transformations. This typically involves the use of appropriate palladium catalysts, ligands, and carefully chosen reaction temperatures and times.

Suzuki_Mechanism Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-Br(L2)->Ar-Pd(II)-R(L2) Transmetalation Ar-Pd(II)-R(L2)->Pd(0)L2 Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R Reductive Elimination Ar-Br This compound Ar-Br->Ar-Pd(II)-Br(L2) R-B(OH)2 Boronic Acid R-B(OH)2->Ar-Pd(II)-R(L2) Base Base Base->Ar-Pd(II)-R(L2)

Figure 1: General catalytic cycle of the Suzuki-Miyaura coupling reaction.

Optimized Protocol for the Suzuki Coupling of this compound

This protocol provides a general method for the Suzuki coupling of this compound with a variety of aryl and heteroaryl boronic acids.

Reagents and Materials
Reagent/MaterialGradeSupplier
This compound≥98%Commercially Available
Arylboronic Acid≥97%Commercially Available
Palladium(II) Acetate (Pd(OAc)₂)Catalyst GradeCommercially Available
SPhos≥98%Commercially Available
Potassium Phosphate (K₃PO₄)AnhydrousCommercially Available
1,4-DioxaneAnhydrousCommercially Available
WaterDegassed, DeionizedIn-house
Nitrogen or ArgonHigh PurityCommercially Available
Experimental Procedure
  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium phosphate (2.0 equiv).

  • Catalyst Preparation: In a separate vial, dissolve palladium(II) acetate (0.02 equiv) and SPhos (0.04 equiv) in a minimal amount of anhydrous 1,4-dioxane.

  • Inert Atmosphere: Evacuate and backfill the Schlenk flask with an inert gas (nitrogen or argon) three times.

  • Solvent Addition: Under the inert atmosphere, add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water) to the Schlenk flask. The final concentration of the aryl bromide should be in the range of 0.1–0.5 M.

  • Catalyst Addition: Add the prepared catalyst solution to the reaction mixture via syringe.

  • Reaction Conditions: Heat the reaction mixture to 80–100 °C with vigorous stirring.

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2–12 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup and Purification Reagents Combine Aryl Bromide, Boronic Acid, and Base Inert Establish Inert Atmosphere (N2 or Ar) Reagents->Inert Catalyst Prepare Catalyst Solution (Pd(OAc)2 + SPhos) Add_Catalyst Add Catalyst Solution Catalyst->Add_Catalyst Solvents Add Anhydrous Dioxane and Degassed Water Inert->Solvents Solvents->Add_Catalyst Heating Heat to 80-100 °C with Stirring Add_Catalyst->Heating Monitoring Monitor Reaction Progress (TLC or GC-MS) Heating->Monitoring Quench Cool and Dilute Monitoring->Quench Extraction Wash with Water and Brine Quench->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Column Chromatography Concentration->Purification

Figure 2: Step-by-step experimental workflow for the Suzuki coupling.

Discussion of Key Parameters

  • Catalyst System: The choice of palladium source and ligand is critical for high efficiency and selectivity. Palladium(II) acetate is a common and cost-effective precatalyst. The use of bulky, electron-rich phosphine ligands such as SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) has been shown to be highly effective for the coupling of aryl chlorides and bromides, often at room temperature.[7]

  • Base: An inorganic base is essential for the transmetalation step.[6] Potassium phosphate (K₃PO₄) is a versatile and effective base for many Suzuki couplings. Other bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can also be employed, and the optimal base may need to be determined empirically for a specific boronic acid.[8]

  • Solvent System: A mixture of an organic solvent and water is often beneficial for Suzuki couplings.[4] The organic solvent, such as 1,4-dioxane or toluene, solubilizes the organic reactants and the catalyst, while water helps to dissolve the inorganic base and can facilitate the transmetalation step. The use of degassed solvents is recommended to prevent oxidation of the palladium catalyst.

  • Temperature: While some modern catalyst systems can facilitate Suzuki couplings at room temperature, heating is often necessary to achieve a reasonable reaction rate, particularly with less reactive aryl bromides. A temperature range of 80–100 °C is a good starting point for optimization.[9]

Potential Side Reactions and Troubleshooting

  • Homocoupling of the Boronic Acid: This can occur if the reaction conditions promote the coupling of two boronic acid molecules. Using a slight excess of the boronic acid (1.1–1.2 equivalents) and ensuring an efficient transmetalation can minimize this side reaction.

  • Dehalogenation: The aryl bromide can be reduced to the corresponding arene. This is more likely to occur at higher temperatures or with certain bases and solvent systems.[4] Careful control of the reaction temperature and the use of a well-defined catalyst system can mitigate this issue.

  • Reaction at the Alkyl Chloride: While less likely, coupling at the C-Cl bond can occur under harsh conditions or with catalysts that are highly active towards C(sp³)-X bonds.[10][11][12] Maintaining the reaction temperature below 100 °C and using a palladium catalyst system known for its selectivity towards aryl halides is recommended. If C-Cl coupling is observed, lowering the reaction temperature or screening different ligands may be necessary.

Conclusion

The Suzuki-Miyaura coupling of this compound offers a reliable and chemoselective route to a wide range of valuable biaryl compounds. By understanding the underlying mechanism and carefully controlling the reaction parameters as outlined in these notes, researchers can achieve high yields of the desired products while preserving the integrity of the chloroethoxy moiety for further synthetic manipulations. This strategic approach to cross-coupling enables the efficient construction of complex molecular architectures for applications in drug discovery and materials science.

References

  • Suzuki Coupling.

  • Suzuki-Miyaura Coupling.

  • Suzuki-Miyaura cross-coupling: Practical Guide.

  • Walker, S. D.; Barder, T. E.; Martinelli, J. R.; Buchwald, S. L. A Rational Approach to the Development of Highly Active Catalysts for Suzuki-Miyaura Coupling Reactions. Angew. Chem. Int. Ed.2004 , 43, 1871-1876. [Link]

  • B-Alkyl Suzuki Couplings.

  • The Suzuki Reaction.

  • Suzuki cross-coupling reaction.

  • Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method.

  • Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry2009 , 74 (9), 3626-3631. [Link]

  • Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. Molecules2016 , 21 (8), 1073. [Link]

  • The preparation of dapagliflozin and its analogues.

  • Optimization of conditions in the Suzuki-Miyaura coupling reaction.

  • The iron-catalysed Suzuki coupling of aryl chlorides.

  • Discovery of Dapagliflozin: A Potent, Selective Renal Sodium-Dependent Glucose Cotransporter 2 (SGLT2) Inhibitor for the Treatment of Type 2 Diabetes. Journal of Medicinal Chemistry2008 , 51 (5), 1145-1149. [Link]

  • Synthesis method of dapagliflozin.

  • Alkyl–Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Chlorides.

  • Dapagliflozin – structure, synthesis, and new indications. Pharmacia2021 , 68 (3), 675-682. [Link]

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts2020 , 10 (11), 1269. [Link]

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Application Notes and Protocols for the Synthesis of Viloxazine from 1-Bromo-4-(2-chloroethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Viloxazine is a selective norepinephrine reuptake inhibitor (SNRI) indicated for the treatment of Attention Deficit Hyperactivity Disorder (ADHD).[1] Originally developed as an antidepressant, its extended-release formulation has been repurposed, receiving FDA approval in 2021.[2] The morpholine core of Viloxazine is a key structural feature responsible for its pharmacological activity.

This document provides a comprehensive, step-by-step guide for the synthesis of Viloxazine hydrochloride, starting from the readily available building block, 1-Bromo-4-(2-chloroethoxy)benzene. While established syntheses of Viloxazine typically commence from 2-ethoxyphenol, this application note outlines a novel, plausible synthetic route. This pathway is designed for researchers, medicinal chemists, and drug development professionals, offering a logical sequence of reactions grounded in established chemical principles.

Each protocol is detailed to ensure reproducibility and includes explanations for the choice of reagents and reaction conditions, upholding the highest standards of scientific integrity.

Overall Synthetic Pathway

The proposed synthesis is a four-step process followed by salt formation and purification. The strategy involves the initial formation of a key bromo-substituted morpholine intermediate, which is then converted to Viloxazine in the final step.

G A This compound B Step 1: Selective Hydrolysis A->B C 2-(4-Bromophenoxy)ethanol B->C D Step 2: Epoxidation C->D E 2-((4-Bromophenoxy)methyl)oxirane D->E F Step 3: Cyclization E->F G 2-((4-Bromophenoxy)methyl)morpholine F->G H Step 4: Ullmann Etherification G->H I Viloxazine (Free Base) H->I J Step 5: Salt Formation & Purification I->J K Viloxazine Hydrochloride J->K

Part 1: Synthesis of 2-(4-Bromophenoxy)ethanol (Intermediate I)

Scientific Rationale

The initial step involves the selective hydrolysis of the primary alkyl chloride in this compound to a primary alcohol. This transformation is a standard nucleophilic substitution (SN2) reaction. Sodium hydroxide is used as the nucleophile source. The key challenge is to achieve selectivity, as the aryl bromide can also undergo nucleophilic aromatic substitution under harsh conditions. By using a moderate temperature and a suitable solvent system like aqueous Dimethylformamide (DMF), we can favor the reaction at the more electrophilic sp3-hybridized carbon of the chloroethyl group over the sp2-hybridized carbon of the bromobenzene ring.

Experimental Protocol
  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq), Dimethylformamide (DMF, 4 mL per gram of starting material), and water (1 mL per gram of starting material).

  • Reagent Addition: While stirring, add sodium hydroxide (NaOH, 1.2 eq) pellets to the mixture.

  • Reaction Conditions: Heat the reaction mixture to 80-90°C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing 200 mL of cold water and 100 mL of ethyl acetate.

    • Separate the organic layer. Extract the aqueous layer twice more with 50 mL of ethyl acetate.

    • Combine the organic extracts and wash with brine (2 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude 2-(4-Bromophenoxy)ethanol can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Materials and Reagents
ReagentMolar Mass ( g/mol )Quantity (Example)Moles (Example)
This compound235.5023.5 g0.10
Sodium Hydroxide (NaOH)40.004.8 g0.12
Dimethylformamide (DMF)-94 mL-
Water (H₂O)-23.5 mL-
Ethyl Acetate-~200 mL-
Brine-~100 mL-
Anhydrous Sodium Sulfate-As needed-

Part 2: Synthesis of 2-((4-Bromophenoxy)methyl)oxirane (Intermediate II)

Scientific Rationale

This step involves the conversion of the alcohol (Intermediate I) to an epoxide, a crucial intermediate for the subsequent cyclization. The reaction with epichlorohydrin in the presence of a base is a classic method for forming glycidyl ethers.[3][4] The alcohol is first deprotonated by a base (sodium hydroxide) to form an alkoxide. This alkoxide then acts as a nucleophile, attacking one of the carbon atoms of epichlorohydrin's epoxide ring, leading to ring-opening. A subsequent intramolecular SN2 reaction, where the newly formed alkoxide displaces the chloride, forms the new epoxide ring. A phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can be used to facilitate the reaction between the aqueous base and the organic substrate.[5]

Experimental Protocol
  • Reaction Setup: In a 500 mL flask, dissolve 2-(4-Bromophenoxy)ethanol (1.0 eq) in epichlorohydrin (3.0 eq). Epichlorohydrin serves as both a reagent and a solvent.

  • Catalyst and Base Addition: Add tetrabutylammonium bromide (TBAB, 0.05 eq). While stirring vigorously, slowly add a 50% (w/v) aqueous solution of sodium hydroxide (2.0 eq) dropwise over 30 minutes, keeping the temperature below 40°C using an ice bath.

  • Reaction Conditions: After the addition is complete, allow the mixture to stir at room temperature for 10-12 hours.

  • Work-up:

    • Add 100 mL of water and 100 mL of toluene to the reaction mixture.

    • Separate the organic layer. Wash the organic layer with water (2 x 50 mL) and then with brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The excess epichlorohydrin is removed by vacuum distillation. The resulting crude 2-((4-Bromophenoxy)methyl)oxirane is typically used in the next step without further purification.

Materials and Reagents
ReagentMolar Mass ( g/mol )Quantity (Example)Moles (Example)
2-(4-Bromophenoxy)ethanol217.0721.7 g0.10
Epichlorohydrin92.5227.8 g (23.5 mL)0.30
Sodium Hydroxide (50% aq. soln.)40.008.0 g in 16 mL H₂O0.20
Tetrabutylammonium Bromide (TBAB)322.371.6 g0.005
Toluene-~100 mL-

Part 3: Synthesis of 2-((4-Bromophenoxy)methyl)morpholine (Intermediate III)

Scientific Rationale

This is the key ring-forming step to construct the morpholine heterocycle. The epoxide (Intermediate II) reacts with 2-aminoethyl hydrogen sulfate in the presence of a strong base. The reaction proceeds via a double SN2 mechanism. First, the amino group of 2-aminoethyl hydrogen sulfate attacks the less sterically hindered carbon of the epoxide ring, leading to its opening. The resulting intermediate, a secondary amine and a sulfate ester, then undergoes an intramolecular cyclization. The alkoxide generated from the epoxide opening is protonated, and under basic conditions, the secondary amine attacks the carbon bearing the sulfate group, which acts as a good leaving group, to close the six-membered morpholine ring.

Experimental Protocol
  • Reaction Setup: In a 1 L round-bottom flask, suspend 2-aminoethyl hydrogen sulfate (1.5 eq) in ethanol (10 mL per gram of epoxide).

  • Base and Reagent Addition: Add sodium hydroxide pellets (4.0 eq) to the suspension and stir for 15 minutes. Then, add a solution of 2-((4-Bromophenoxy)methyl)oxirane (1.0 eq) in ethanol (2 mL per gram) dropwise to the mixture.

  • Reaction Conditions: Heat the mixture to reflux (approx. 78°C) and maintain for 8-10 hours, monitoring by TLC.

  • Work-up:

    • Cool the reaction mixture and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in 150 mL of dichloromethane (DCM) and wash with water (3 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.

  • Purification: The product can be purified by column chromatography or used directly in the next step if purity is sufficient.

Materials and Reagents
ReagentMolar Mass ( g/mol )Quantity (Example)Moles (Example)
2-((4-Bromophenoxy)methyl)oxirane243.0924.3 g0.10
2-Aminoethyl hydrogen sulfate141.1421.2 g0.15
Sodium Hydroxide (NaOH)40.0016.0 g0.40
Ethanol-~280 mL-
Dichloromethane (DCM)-~150 mL-

Part 4: Synthesis of Viloxazine (Free Base)

Scientific Rationale

The final step in the synthesis of the Viloxazine core structure is the conversion of the aryl bromide to an aryl ethyl ether. This transformation can be achieved via a copper-catalyzed Ullmann condensation.[6] In this reaction, copper(I) iodide is used as a catalyst, and an appropriate ligand, such as N,N-dimethylglycine or 1,10-phenanthroline, can accelerate the reaction.[7] Sodium ethoxide, generated in situ from ethanol and a strong base like sodium tert-butoxide, acts as the nucleophile, displacing the bromide on the aromatic ring to form the desired ether linkage.

Experimental Protocol
  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-((4-Bromophenoxy)methyl)morpholine (1.0 eq), copper(I) iodide (CuI, 0.1 eq), and N,N-dimethylglycine (0.2 eq).

  • Reagent Addition: Add anhydrous ethanol (5 mL per gram of starting material). Then, carefully add sodium tert-butoxide (NaOtBu, 2.0 eq).

  • Reaction Conditions: Heat the reaction mixture to 100-110°C in a sealed tube or with a reflux condenser under an inert atmosphere for 12-24 hours. Monitor the reaction for the disappearance of the starting material.

  • Work-up:

    • Cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude Viloxazine free base by column chromatography on silica gel to obtain the pure product.

Materials and Reagents
ReagentMolar Mass ( g/mol )Quantity (Example)Moles (Example)
2-((4-Bromophenoxy)methyl)morpholine286.1628.6 g0.10
Copper(I) Iodide (CuI)190.451.9 g0.01
N,N-Dimethylglycine103.122.1 g0.02
Sodium tert-Butoxide (NaOtBu)96.1019.2 g0.20
Anhydrous Ethanol-~143 mL-
Ethyl Acetate-~150 mL-

Part 5: Formation and Purification of Viloxazine Hydrochloride

Scientific Rationale

For pharmaceutical applications, Viloxazine is typically used as its hydrochloride salt, which exhibits improved stability and solubility. The free base is converted to the hydrochloride salt by treatment with hydrochloric acid. The resulting salt is then purified by recrystallization to remove any remaining impurities from the synthesis. A mixture of isopropanol, water, and ethyl acetate is an effective solvent system for this purification.[1]

Experimental Protocol
  • Salt Formation: Dissolve the purified Viloxazine free base (1.0 eq) in isopropanol (IPA, 10 mL per gram). Cool the solution to 0-5°C in an ice bath.

  • Acidification: Slowly add a solution of hydrochloric acid in isopropanol or concentrated aqueous HCl (1.1 eq) dropwise while stirring. A white precipitate of Viloxazine hydrochloride should form.

  • Isolation of Crude Salt: Stir the slurry for 1-2 hours at 0-5°C, then collect the solid by vacuum filtration. Wash the filter cake with cold isopropanol and dry under vacuum.

  • Recrystallization:

    • Dissolve the crude Viloxazine HCl in a minimal amount of a hot mixture of isopropanol and water (e.g., 4.5:1 v/v) at 70-75°C.[1]

    • Stir the solution for 30 minutes and filter while hot to remove any insoluble impurities.

    • To the hot filtrate, add ethyl acetate (approx. 7 volumes relative to the initial crude weight) and allow the solution to cool slowly to room temperature, then cool further to 0-5°C.[1]

    • Crystals of pure Viloxazine hydrochloride will precipitate.

  • Final Product Isolation: Collect the purified crystals by vacuum filtration, wash with cold ethyl acetate, and dry under vacuum at 50-60°C to a constant weight. The purity can be assessed by HPLC.[8]

Data Summary and Visualization

Summary of Reaction Parameters
StepReaction TypeKey ReagentsSolventTemp. (°C)Time (h)
1Hydrolysis (SN2)NaOHDMF/Water80-904-6
2EpoxidationEpichlorohydrin, NaOH, TBABEpichlorohydrinRT-4010-12
3Cyclization2-Aminoethyl hydrogen sulfate, NaOHEthanol~788-10
4Ullmann EtherificationNaOtBu, CuI, N,N-DimethylglycineEthanol100-11012-24
5PurificationHCl, IPA, Water, Ethyl AcetateVarious0-752-4
Experimental Workflow Diagram

G cluster_s1 Step 1: Hydrolysis cluster_s2 Step 2: Epoxidation cluster_s3 Step 3: Cyclization cluster_s4 Step 4: Etherification s1_start Setup Reaction: This compound, NaOH, DMF/H2O s1_heat Heat to 80-90°C (4-6h) s1_start->s1_heat s1_workup Aqueous Work-up & Extraction s1_heat->s1_workup s1_purify Column Chromatography s1_workup->s1_purify s2_start Combine Intermediate I & Epichlorohydrin s1_purify->s2_start Intermediate I s2_reagents Add TBAB & NaOH (aq) s2_start->s2_reagents s2_react Stir at RT (10-12h) s2_reagents->s2_react s2_workup Work-up & Removal of excess Epichlorohydrin s2_react->s2_workup s3_start Combine Intermediate II, AEHS, NaOH in Ethanol s2_workup->s3_start Intermediate II s3_reflux Reflux (8-10h) s3_start->s3_reflux s3_workup Filter & Concentrate s3_reflux->s3_workup s3_extract DCM Extraction s3_workup->s3_extract s4_start Combine Intermediate III, CuI, Ligand, NaOtBu in EtOH s3_extract->s4_start Intermediate III s4_heat Heat to 110°C (12-24h) s4_start->s4_heat s4_workup Quench & Extract s4_heat->s4_workup s4_purify Column Chromatography s4_workup->s4_purify s5_end Final Salt Formation & Recrystallization s4_purify->s5_end Viloxazine Free Base

References

  • U.S. Food and Drug Administration. (2021). QELBREE (viloxazine extended-release capsules) Prescribing Information. [Link]

  • Glenmark Life Sciences Ltd. (2023). Process for the preparation of viloxazine hydrochloride. WO2023248154A1.
  • Yu, C., & Bloc, A. (2023). Viloxazine. In StatPearls. StatPearls Publishing. [Link]

  • Journal of Chemical Health Risks. (2023). A Novel Stability-Indicating Method for Determination of Related Substances of Viloxazine Hydrochloride in a Active Pharmaceutical Ingredient (API) form Using RP-HPLC. [Link]

  • PubChem. Viloxazine. National Center for Biotechnology Information. [Link]

  • Supernus Pharmaceuticals, Inc. (2013). Methods for producing viloxazine salts and novel polymorphs thereof. EP2558437B1.
  • Vachhani, D., et al. (2024). Green Analytical Method Development and Validation Studies of Viloxazine Hydrochloride in Pure and Commercial Products Using UV-Vis Spectroscopy. Journal of Applied Spectroscopy. [Link]

  • Organic Chemistry Portal. Aryl ether synthesis by etherification (arylation). [Link]

  • Campedelli, A. J. (2020). Synthesis of Alkyl Aryl Ethers Using a Halogen Exchange Coupled to an Ullmann Etherification. Union College. [Link]

  • Wockhardt Ltd. (2010). A Process For Preparation Of 1 (2 Methoxyphenoxy) 2, 3 Epoxypropane A Ranolazine Intermediate. IN/PCT/2008/00277/CHE. [Link]

  • Crasto, A. M. (2016). An Efficient Synthesis of 1-(2-Methoxyphenoxy)-2,3-epoxypropane: Key Intermediate of β-Adrenoblockers. All About Drugs. [Link]

  • Palchykov, V. (2019). Recent progress in the synthesis of morpholines. Chemistry of Heterocyclic Compounds. [Link]

  • Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars. [Link]

  • ResearchGate. General reaction scheme of epichlorohydrin with alcohol. [Link]

  • U.S. Forest Service. (1990). Epichlorohydrin coupling reactions with wood. Forest Products Laboratory. [Link]

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Application Note: Chemoselective Formation of 4-(2-Chloroethoxy)phenylmagnesium Bromide

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Navigating Dihalogenated Substrates in Grignard Synthesis

Executive Summary

The formation of Grignard reagents is a cornerstone of synthetic organic chemistry, enabling the creation of crucial carbon-carbon bonds. However, substrates bearing multiple reactive sites present significant challenges, demanding a nuanced understanding of reactivity and precise control over reaction conditions. This document provides an in-depth technical guide for the chemoselective synthesis of a Grignard reagent from 1-Bromo-4-(2-chloroethoxy)benzene.

This application note moves beyond a simple recitation of steps. It elucidates the underlying principles governing the selective reaction at the aryl-bromine bond over the alkyl-chlorine bond, details the critical process of magnesium activation, and provides a robust, field-tested protocol. A comprehensive troubleshooting guide is included to empower researchers to overcome common experimental hurdles, ensuring a reliable and reproducible synthesis.

Mechanistic Rationale & Strategic Considerations

The successful synthesis of 4-(2-chloroethoxy)phenylmagnesium bromide hinges on exploiting the inherent differences in reactivity between an aryl bromide and an alkyl chloride.

The Principle of Chemoselectivity

Grignard reagent formation is initiated by a single electron transfer (SET) from the magnesium metal surface to the organic halide.[1] The rate of this reaction is highly dependent on the carbon-halogen bond dissociation energy (BDE). The C(sp²)–Br bond in an aryl bromide is significantly weaker and more readily cleaved than the C(sp³)–Cl bond in an alkyl chloride.

Bond TypeTypical Bond Dissociation Energy (kcal/mol)
Aryl C—Br~71-81
Primary Alkyl C—Cl~81-84

This energy difference is the primary driver for the observed chemoselectivity. The reaction will overwhelmingly favor the path of lower activation energy, leading to the formation of the desired aryl Grignard reagent while leaving the chloroethoxy moiety intact. An experimental study involving 1-bromo-4-chlorobenzene demonstrated this selective reactivity, successfully forming the Grignard reagent at the C-Br bond.[2]

The Role of the Ethereal Solvent: THF

The choice of solvent is critical. Ethereal solvents like tetrahydrofuran (THF) are essential for two reasons:

  • Aprotic Nature : Grignard reagents are potent bases and will be instantly quenched by protic solvents like water or alcohols.[3] THF is aprotic and non-reactive under these conditions.

  • Stabilization : The lone pair electrons on the THF oxygen coordinate to the magnesium atom of the Grignard reagent, forming a stabilizing complex.[4] This solvation prevents reagent aggregation and precipitation, maintaining its reactivity in solution. While diethyl ether is also common, THF's higher boiling point and superior solvating properties often lead to faster and more reliable reactions, particularly for less reactive aryl halides.[5][6]

Potential Side Reactions

While the chloroethoxy group is largely unreactive during the formation, two potential side reactions must be considered:

  • Wurtz Coupling : The newly formed Grignard reagent can react with unreacted this compound to form a biaryl dimer. This is minimized by the slow, controlled addition of the halide to the magnesium suspension, keeping the instantaneous concentration of the halide low.

  • Intramolecular Reaction : Although unlikely under controlled conditions, there is a remote possibility of the Grignard reagent attacking the alkyl chloride intramolecularly. This is generally disfavored due to the formation of a strained four-membered ring intermediate.

The Critical Step: Magnesium Activation

Magnesium metal is invariably coated with a passivating layer of magnesium oxide (MgO), which prevents the reaction with the organic halide.[7] Removing or bypassing this layer is the most crucial step for successful initiation.

Several methods exist, each with its own merits:

Activation MethodMechanism of ActionAdvantagesConsiderations
Iodine (I₂) Oxidizes the Mg surface, exposing fresh metal.Simple, visually verifiable (color disappears).Can lead to minor formation of aryl iodide.
1,2-Dibromoethane Reacts with Mg to form MgBr₂ and ethene gas.[7]Action is easily monitored by bubble formation.[7]Consumes a small amount of magnesium.
Mechanical Stirring Physically grinds the turnings, breaking the MgO layer.[8]Chemical-free activation.Requires a robust mechanical stirrer; less effective on a small scale.
DIBAL-H Reduces the MgO layer and scavenges trace water.[9]Highly effective and reliable, allows for low-temperature initiation.[9]Requires handling of an additional pyrophoric reagent.

For this protocol, we will focus on the use of 1,2-dibromoethane, which offers a reliable and easily monitored activation process.[10]

Visualization of the Synthetic Workflow

The following diagrams illustrate the key chemical transformation and the overall experimental process.

Caption: Figure 1: Selective reaction at the aryl bromide.

Caption: Figure 2: Step-by-step experimental process.

Detailed Experimental Protocol

Safety Notice: This procedure involves flammable solvents and requires strict adherence to anhydrous, inert atmosphere techniques. All operations must be conducted in a certified fume hood. Personal Protective Equipment (PPE), including safety glasses, a flame-retardant lab coat, and gloves, is mandatory.

Equipment & Reagents
  • Equipment:

    • Three-neck round-bottom flask (sized appropriately for the scale)

    • Reflux condenser

    • Pressure-equalizing dropping funnel

    • Glass stopper or gas inlet adapter

    • Magnetic stirrer and stir bar

    • Heating mantle or oil bath

    • Schlenk line or manifold for inert gas (Argon or Nitrogen)

    • Syringes and needles

    • Heat gun

  • Reagents:

    • Magnesium turnings (1.2 equivalents)

    • This compound (1.0 equivalent)

    • Anhydrous Tetrahydrofuran (THF), freshly distilled from sodium/benzophenone or from a solvent purification system.

    • 1,2-Dibromoethane (as an activator, ~3-5 mol%)

    • Iodine crystal (optional, for visual confirmation)

Apparatus Setup
  • Drying: All glassware must be rigorously dried. Either oven-dry at 120°C overnight or flame-dry under vacuum using a heat gun. Allow to cool to room temperature under a stream of inert gas.

  • Assembly: Assemble the three-neck flask with the dropping funnel, reflux condenser (with gas outlet connected to a bubbler), and a glass stopper. Ensure all joints are properly sealed.

  • Inert Atmosphere: Purge the entire system with dry nitrogen or argon for at least 15-20 minutes to displace all air and moisture. Maintain a positive pressure of inert gas throughout the experiment.

Grignard Reagent Formation
  • Magnesium Loading: Quickly remove the glass stopper and add the magnesium turnings (1.2 eq.) to the flask against a positive flow of inert gas. Replace the stopper.

  • Solvent Addition: Add a small amount of anhydrous THF via syringe, just enough to cover the magnesium turnings.

  • Activation: Add 1,2-dibromoethane (~3-5 mol%) via syringe directly to the magnesium suspension. Gentle warming with a heat gun may be required. Initiation of activation is confirmed by the steady evolution of ethene gas bubbles.[7]

  • Prepare Halide Solution: In a separate, dry flask, prepare a solution of this compound (1.0 eq.) in anhydrous THF. Transfer this solution to the dropping funnel via cannula or a dry syringe.

  • Initiation: Add a small portion (~10%) of the aryl bromide solution from the dropping funnel to the activated magnesium. The reaction mixture may need to be gently warmed. Successful initiation is marked by an increase in turbidity, a gentle reflux, and a subtle color change to grayish-brown.[11]

  • Controlled Addition: Once the reaction is self-sustaining, begin the slow, dropwise addition of the remaining aryl bromide solution at a rate that maintains a gentle reflux. Use external cooling (a water bath) if the reaction becomes too vigorous.

  • Completion: After the addition is complete, continue to stir the mixture. If reflux has ceased, gently heat the reaction mixture to reflux for an additional 30-60 minutes to ensure all the magnesium has reacted.

  • Final Product: After the heating period, allow the mixture to cool to room temperature. The resulting gray, cloudy solution is the Grignard reagent, 4-(2-chloroethoxy)phenylmagnesium bromide. It should be used immediately in the subsequent synthetic step. The concentration can be determined by titration if required.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Reaction fails to initiate. 1. Incomplete drying of glassware or solvent. 2. Poor quality magnesium (heavily oxidized). 3. Insufficient activation.1. Re-dry all apparatus and use freshly purified solvent. 2. Use fresh, high-quality magnesium turnings. 3. Add another small portion of activator (1,2-dibromoethane). A single crystal of iodine can also be added. Gentle sonication in an ultrasonic bath can also help initiate the reaction.
Reaction starts, then stops. 1. Concentration of aryl halide is too low. 2. Passivation of the magnesium surface resumes.1. Add the aryl halide solution neat or as a more concentrated solution. 2. Apply gentle heat with a heat gun and vigorous stirring to expose fresh magnesium surfaces.
Solution turns dark brown/black. 1. Overheating, leading to solvent decomposition or significant Wurtz coupling side reactions.1. Immediately apply external cooling. Ensure the addition rate of the halide is slow enough to maintain only a gentle reflux. For future runs, consider a more dilute solution or a slower addition rate.
Low yield in subsequent reaction. 1. Incomplete formation of the Grignard reagent. 2. Accidental exposure to air (O₂) or moisture (H₂O) during transfer.1. Ensure the reaction is stirred for a sufficient time after addition is complete. 2. Use proper air-free transfer techniques (cannula or syringe) for all subsequent steps. Titrate a small aliquot to determine the exact concentration before use.

References

  • Wikipedia. (n.d.). Grignard reagent. Retrieved from [Link]

  • Chemguide. (n.d.). An Introduction to Grignard Reagents. Retrieved from [Link]

  • Dietmar, S. (2009). The Grignard Reagents. ACS Publications. Retrieved from [Link]

  • Ashenhurst, J. (2020). Grignard Reagents: Their Formation, Reactions, And Reaction Mechanisms. Master Organic Chemistry. Retrieved from [Link]

  • University of Calgary. (n.d.). Formation of Grignard Reagents from Organic Halides. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 6-CHLORO-1-HEXENE. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2015). Grignard Reagent Synthesis Reaction Mechanism. YouTube. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 10.6: Reactions of Alkyl Halides - Grignard Reagents. Retrieved from [Link]

  • Quora. (2021). Why doesn't Grignard reagent not react with tetrahydrofuran? Retrieved from [Link]

  • Eriksson, J., et al. (2007). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Organic Process Research & Development. Retrieved from [Link]

  • Reddit. (2016). THF vs ether in Grignard synthesis. Retrieved from [Link]

  • University of Toronto. (n.d.). Formation and reaction of a Grignard reagent. Retrieved from [Link]

  • ResearchGate. (2014). Does anyone know the best way to activate magnesium for the grignard reagent? Retrieved from [Link]

  • Wellcome Centre for Anti-Infectives Research. (2023). Making a Grignard reagent from elemental magnesium. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Grignard Reaction with Chlorosilanes in THF: A Kinetic Study. Retrieved from [Link]

  • Journal of Chemical Education. (2016). Investigating a Chemoselective Grignard Reaction in an Undergraduate Discovery Lab To Predict Reactivity and Final Products. Retrieved from [Link]

  • Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. Retrieved from [Link]

  • Eriksson, J., et al. (2007). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Organic Process Research & Development. Retrieved from [Link]

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Application Notes and Protocols for the Palladium-Catalyzed Amination of 1-Bromo-4-(2-chloroethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Arylamines in Modern Chemistry

The synthesis of arylamines is a cornerstone of contemporary organic chemistry, with profound implications for the pharmaceutical, agrochemical, and materials science sectors. These structural motifs are integral to a vast array of bioactive molecules and functional materials. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a transformative methodology for the formation of carbon-nitrogen (C-N) bonds.[1] This powerful reaction offers a versatile and efficient alternative to traditional methods, which often suffer from limited scope and harsh reaction conditions.[1]

This application note provides a comprehensive guide to the palladium-catalyzed amination of 1-bromo-4-(2-chloroethoxy)benzene, a key intermediate in the synthesis of various high-value compounds. The presence of both a bromo and a chloroalkoxy substituent on the aromatic ring presents a unique opportunity for selective functionalization, as the carbon-bromine bond is significantly more reactive towards palladium catalysis than the carbon-chlorine bond. This differential reactivity allows for the targeted amination at the C-Br position while preserving the chloroethoxy moiety for subsequent synthetic transformations.

Reaction Principle: Unraveling the Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) species, a phosphine ligand, and a base. The generally accepted mechanism involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the aryl-bromine bond of this compound to form a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium center. A base then facilitates the deprotonation of the coordinated amine, forming a palladium-amido complex.

  • Reductive Elimination: The desired arylamine product is formed via reductive elimination from the palladium-amido complex, which also regenerates the active Pd(0) catalyst, allowing the cycle to continue.

The choice of ligand is critical to the success of the reaction. Bulky, electron-rich phosphine ligands are often employed to facilitate both the oxidative addition and the reductive elimination steps, thereby enhancing the overall efficiency of the catalytic process.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general procedure for the palladium-catalyzed amination of this compound with a representative primary or secondary amine. Optimization of the reaction conditions may be necessary for specific amine substrates.

Materials and Reagents:

  • This compound (1.0 eq)

  • Amine (primary or secondary) (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq, 2 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 eq, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous Toluene

  • Argon or Nitrogen gas (inert atmosphere)

  • Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol, 1.0 eq), the desired amine (1.2 mmol, 1.2 eq), and XPhos (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 15-20 minutes to ensure an inert atmosphere.

  • Reagent Addition: Under a positive pressure of the inert gas, add palladium(II) acetate (0.02 mmol, 2 mol%) and sodium tert-butoxide (1.4 mmol, 1.4 eq).

  • Solvent Addition: Add anhydrous toluene (5 mL) via syringe.

  • Reaction Execution: Place the flask in a preheated oil bath at 100-110 °C and stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove the palladium catalyst.

    • Wash the Celite pad with additional ethyl acetate (10 mL).

    • Combine the organic filtrates and wash with water (2 x 20 mL) and brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-4-(2-chloroethoxy)aniline.

Data Presentation: Key Reaction Parameters

The following table summarizes typical reaction parameters for the palladium-catalyzed amination of this compound. These parameters can serve as a starting point for optimization.

ParameterRecommended ValueRationale
Palladium Source Pd(OAc)₂ or Pd₂(dba)₃Readily available and effective palladium precursors.
Ligand XPhos, RuPhos, or SPhosBulky, electron-rich phosphines that promote efficient catalysis.
Base NaOtBu, K₂CO₃, or Cs₂CO₃Strong, non-nucleophilic bases to facilitate amine deprotonation.
Solvent Toluene or DioxaneAnhydrous, non-protic solvents suitable for the reaction temperature.
Temperature 80-120 °CSufficient to drive the reaction to completion in a reasonable time.
Catalyst Loading 1-5 mol%Typically sufficient for efficient conversion.
Reaction Time 2-24 hoursDependent on the reactivity of the specific amine substrate.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for the palladium-catalyzed amination of this compound.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: This compound Amine Ligand (XPhos) inert Establish Inert Atmosphere (Argon Purge) reagents->inert 1. add_catalyst Add Pd(OAc)₂ and NaOtBu inert->add_catalyst 2. add_solvent Add Anhydrous Toluene add_catalyst->add_solvent 3. heat Heat and Stir (100-110 °C) add_solvent->heat 4. monitor Monitor Reaction (TLC/GC-MS) heat->monitor 5. cool Cool to Room Temperature monitor->cool 6. filter Filter through Celite cool->filter 7. extract Aqueous Work-up filter->extract 8. purify Column Chromatography extract->purify 9. product Purified Product purify->product 10.

Experimental Workflow Diagram

Causality and Experimental Choices

  • Choice of Catalyst and Ligand: The combination of a palladium precursor like Pd(OAc)₂ and a bulky, electron-rich phosphine ligand such as XPhos is crucial for achieving high catalytic activity. The ligand stabilizes the palladium center, facilitates oxidative addition, and promotes the challenging reductive elimination step.

  • Role of the Base: A strong, non-nucleophilic base like sodium tert-butoxide is essential for deprotonating the amine, which is a key step in the formation of the palladium-amido intermediate. Weaker bases may lead to slower reaction rates or incomplete conversion.

  • Inert Atmosphere: The palladium(0) catalyst is sensitive to oxidation by air. Therefore, conducting the reaction under an inert atmosphere of argon or nitrogen is critical to prevent catalyst deactivation and ensure reproducibility.

  • Anhydrous Solvent: The use of an anhydrous solvent is important to prevent quenching of the strong base and potential side reactions involving water.

  • Chemoselectivity: The higher reactivity of the C-Br bond compared to the C-Cl bond in palladium-catalyzed cross-coupling reactions is the basis for the selective amination at the 4-position of the benzene ring. This allows for the preservation of the chloroethoxy group for further synthetic manipulations.

Conclusion and Future Perspectives

The palladium-catalyzed amination of this compound is a robust and reliable method for the synthesis of a variety of N-aryl-4-(2-chloroethoxy)anilines. The protocol described herein provides a solid foundation for researchers to explore the synthesis of novel compounds with potential applications in drug discovery and materials science. Further optimization of reaction conditions, including the screening of different ligands and bases, may lead to improved yields and broader substrate scope. The versatility of the chloroethoxy group opens up possibilities for post-amination modifications, further expanding the synthetic utility of these products.

References

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. (2025, April 3).
  • Buchwald–Hartwig amination - Wikipedia. (n.d.).
  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30).
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - Chemical Insights. (n.d.).
  • WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents. (n.d.).
  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.).
  • Palladium-Catalyzed Amination of Aryl Bromides: Use of Phosphinoether Ligands for the Efficient Coupling of Acyclic Secondary Amines | The Journal of Organic Chemistry - ACS Publications. (n.d.).
  • Palladium-catalyzed amination of aryl chlorides and bromides with ammonium salts. (2014, September 5).
  • P(i-BuNCH2CH2)3N: An Effective Ligand in the Palladium-Catalyzed Amination of Aryl Bromides and Iodides | The Journal of Organic Chemistry - ACS Publications. (n.d.).
  • Application Notes and Protocols for the Palladium-Catalyzed Amination of 2-Bromo-6-chlorotoluene - Benchchem. (n.d.).
  • Synthesis and Coupling reaction of 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene. (2026, January 20).
  • Palladium-catalyzed amination of aryl bromides and aryl triflates using diphosphane ligands: a kinetic study - PubMed. (n.d.).
  • 16.10: Synthesis of Polysubstituted Benzenes - Chemistry LibreTexts. (2024, October 4).
  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand - eScholarship.org. (2024, July 17).
  • Chemical Properties, Synthesis, and Applications of 1-Bromo-2-chloroethane: A Comprehensive Review. (n.d.).
  • Applications of 1,3-Dibromo-2-(4-bromophenoxy)benzene in Organic Synthesis - Benchchem. (n.d.).
  • Room-Temperature Palladium-Catalyzed Amination of Aryl Bromides and Chlorides and Extended Scope of Aromatic C-N Bond Formation with a Commercial Ligand - PubMed. (n.d.).

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Application Note & Protocol: A Modular Approach to the Synthesis of Phenoxyethanol Derivatives from 1-Bromo-4-(2-chloroethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the synthesis of diverse phenoxyethanol derivatives, leveraging the dual reactivity of 1-Bromo-4-(2-chloroethoxy)benzene. This protocol is meticulously designed for researchers, medicinal chemists, and drug development professionals, offering a modular, two-step approach. The core of this guide is not just a series of steps, but a detailed explanation of the chemical rationale behind each procedural choice, ensuring both reproducibility and a deeper understanding of the synthesis. All protocols are grounded in established chemical principles and supported by authoritative references to uphold the highest standards of scientific integrity.

Introduction: The Strategic Value of Phenoxyethanol Scaffolds

Phenoxyethanol derivatives represent a privileged class of molecules, integral to both the pharmaceutical and cosmetic industries. Their broad-spectrum antimicrobial properties are well-documented, but their true potential in medicinal chemistry lies in their versatility as a central scaffold for building novel therapeutic agents. The ability to systematically modify the phenoxyethanol core allows for the fine-tuning of physicochemical and pharmacological properties, a cornerstone of modern drug discovery.

This guide details a robust synthetic pathway commencing with this compound. This starting material is strategically selected for its orthogonal reactivity. It features a chloroethoxy side chain, primed for nucleophilic substitution, and a bromo-substituted aromatic ring, which is an ideal handle for palladium-catalyzed cross-coupling reactions. This inherent duality allows for a combinatorial-like approach to generate extensive libraries of novel compounds from a single, readily available precursor.

The Synthetic Blueprint: A Two-Pronged Functionalization

The synthesis is logically divided into two distinct phases. The first phase focuses on the elaboration of the ethoxy side chain via a nucleophilic substitution. The second phase addresses the aromatic core through a Suzuki-Miyaura cross-coupling reaction. This sequential approach provides a high degree of control over the final molecular architecture.

Diagram 1: Overall Synthetic Strategy

G A This compound B Step 1: Nucleophilic Substitution A->B  + Nucleophile (e.g., Amine, Thiol) C Intermediate: 2-(4-Bromophenoxy)ethyl-Substituted Compound B->C D Step 2: Suzuki-Miyaura Cross-Coupling C->D  + Boronic Acid/Ester E Final Product: Diverse Phenoxyethanol Derivative D->E

Caption: High-level overview of the modular two-step synthetic route.

In-Depth Experimental Protocols

Materials and Equipment

Table 1: Key Reagents and Solvents

Reagent/SolventRecommended GradeTypical SupplierPurpose
This compound≥98%Sigma-AldrichStarting Material
Selected Nucleophile (e.g., Morpholine)Reagent GradeAcros OrganicsStep 1 Reactant
Potassium Carbonate (K₂CO₃)AnhydrousFisher ScientificBase (Step 1)
Acetonitrile (CH₃CN)AnhydrousEMD MilliporeSolvent (Step 1)
Phenylboronic Acid≥95%Combi-BlocksCoupling Partner (Step 2)
Palladium(II) Acetate (Pd(OAc)₂)99.98%Strem ChemicalsCatalyst Precursor (Step 2)
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)≥98%Alfa AesarLigand (Step 2)
Potassium Phosphate (K₃PO₄)AnhydrousJ.T. BakerBase (Step 2)
1,4-DioxaneAnhydrousVWRSolvent (Step 2)
Dichloromethane (DCM)ACS GradeMacronExtraction Solvent
Ethyl Acetate (EtOAc)ACS GradeBDHExtraction & Chromatography
HexanesACS GradePharmcoChromatography
Magnesium Sulfate (MgSO₄)AnhydrousEMDDrying Agent

Essential Equipment:

  • Standard glassware for organic synthesis (round-bottom flasks, condensers)

  • Inert atmosphere setup (Schlenk line or glovebox)

  • Magnetic stirrers with heating mantles/oil baths

  • Rotary evaporator

  • Thin-layer chromatography (TLC) apparatus

  • Flash column chromatography system

  • Analytical instrumentation: NMR, FT-IR, Mass Spectrometer (MS)

Step 1: Nucleophilic Substitution on the Chloroethoxy Side Chain

This inaugural step functionalizes the aliphatic portion of the starting material. The reaction proceeds via a classic Sₙ2 mechanism, where a nucleophile displaces the chloride. The choice of nucleophile here is the first point of diversification.

Scientific Rationale: This reaction is a variant of the Williamson Ether Synthesis.[1][2] The Sₙ2 pathway is favored because the electrophilic carbon is primary and unhindered.[3][4] A polar aprotic solvent like acetonitrile is ideal as it solvates the potassium cation but does not significantly solvate the nucleophile, thus enhancing its reactivity. Anhydrous potassium carbonate serves as a cost-effective and moderately strong base, sufficient to deprotonate protic nucleophiles (like secondary amines or thiols) or to act as a scavenger for the HCl generated if a neutral nucleophile is used.

Diagram 2: Workflow for Step 1

G cluster_0 Reaction Assembly cluster_1 Reaction Execution cluster_2 Work-up & Isolation cluster_3 Purification & Verification A Combine: - this compound (1.0 eq) - Nucleophile (1.2 eq) - K₂CO₃ (2.0 eq) - Anhydrous Acetonitrile B Heat to Reflux (~82 °C) Monitor by TLC A->B C Cool to RT Filter solids Concentrate filtrate B->C D Flash Column Chromatography (Silica, Hexanes/EtOAc gradient) C->D E Characterize Intermediate (NMR, MS, IR) D->E

Caption: Step-by-step workflow for the nucleophilic substitution phase.

Detailed Protocol:

  • Charge a round-bottom flask with this compound (1.0 eq), the chosen nucleophile (1.2 eq), and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous acetonitrile to achieve a concentration of approximately 0.2 M with respect to the starting material.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 82 °C) under a nitrogen atmosphere.

  • Monitor the reaction's progress using TLC (a typical eluent system is 4:1 Hexanes:EtOAc). The disappearance of the starting material spot indicates completion, usually within 4-8 hours.[1]

  • After cooling to room temperature, filter the reaction mixture to remove inorganic salts. Rinse the filter cake with a small volume of acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting crude oil or solid by flash column chromatography on silica gel to isolate the 2-(4-Bromophenoxy)ethyl-substituted intermediate.

  • Confirm the structure and purity of the isolated intermediate via NMR and Mass Spectrometry.

Step 2: Suzuki-Miyaura Cross-Coupling on the Aromatic Ring

With the side chain functionalized, the focus shifts to the aryl bromide. The Suzuki-Miyaura reaction is an exceptionally powerful tool for forming carbon-carbon bonds, allowing the introduction of a vast array of aryl, heteroaryl, or vinyl groups.[5][6][7]

Scientific Rationale: The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5][8]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the intermediate. This is often the rate-determining step.[5]

  • Transmetalation: The organic moiety is transferred from the boronic acid to the palladium center. This step is facilitated by a base (e.g., K₃PO₄), which activates the boronic acid to form a more nucleophilic boronate species.[6]

  • Reductive Elimination: The two organic partners on the palladium complex couple and are expelled, regenerating the Pd(0) catalyst.

The use of a bulky, electron-rich phosphine ligand like SPhos accelerates the oxidative addition and reductive elimination steps, leading to higher efficiency, especially for less reactive aryl bromides.[6] An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

Diagram 3: Workflow for Step 2

G cluster_0 Inert Atmosphere Assembly cluster_1 Reaction Execution cluster_2 Aqueous Work-up cluster_3 Purification & Final Analysis A Combine: - Intermediate (1.0 eq) - Boronic Acid (1.5 eq) - Pd(OAc)₂ (2 mol%) - SPhos (4 mol%) - K₃PO₄ (3.0 eq) - Anhydrous 1,4-Dioxane B Degas (N₂/Ar sparging) Heat to 100 °C Monitor by TLC/LC-MS A->B C Cool to RT Dilute with EtOAc Wash with H₂O & Brine B->C D Dry (MgSO₄), Filter, Concentrate Column Chromatography or Recrystallization C->D E Characterize Final Product (NMR, HRMS, IR, mp) D->E

Caption: Step-by-step workflow for the Suzuki-Miyaura cross-coupling phase.

Detailed Protocol:

  • In a Schlenk flask under an inert atmosphere, combine the 2-(4-Bromophenoxy)ethyl-substituted intermediate (1.0 eq), the desired boronic acid (1.5 eq), Pd(OAc)₂ (0.02 eq), SPhos (0.04 eq), and anhydrous K₃PO₄ (3.0 eq).

  • Add anhydrous 1,4-dioxane via syringe to achieve a concentration of ~0.1 M.

  • Thoroughly degas the mixture by sparging with nitrogen or argon for 15-20 minutes.

  • Heat the reaction to 100 °C with vigorous stirring.

  • Monitor the reaction's progress by TLC or LC-MS. Reactions are typically complete within 12-24 hours.

  • Once complete, cool the mixture to room temperature and dilute with ethyl acetate.

  • Transfer to a separatory funnel and wash sequentially with water and saturated aqueous NaCl (brine).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography or recrystallization to obtain the final phenoxyethanol derivative.

  • Perform full characterization (¹H NMR, ¹³C NMR, HRMS, FT-IR) to confirm the structure and assess the purity of the final compound.

Exemplary Characterization

Table 2: Predicted Analytical Data for a Representative Product (Product derived from Morpholine and Phenylboronic Acid)

Analysis TechniqueExpected Observations
¹H NMR (400 MHz, CDCl₃)δ 7.60-7.30 (m, 5H, Ar-H), 7.00 (d, J = 8.8 Hz, 2H, Ar-H), 6.90 (d, J = 8.8 Hz, 2H, Ar-H), 4.18 (t, J = 5.5 Hz, 2H, -OCH₂-), 3.75 (t, J = 4.7 Hz, 4H, morpholine-H), 2.88 (t, J = 5.5 Hz, 2H, -CH₂N-), 2.65 (t, J = 4.7 Hz, 4H, morpholine-H).[9]
¹³C NMR (100 MHz, CDCl₃)δ 158.2, 140.5, 132.5, 129.3, 128.7, 126.5, 115.2, 67.5, 66.8, 57.9, 54.1.
FT-IR (ATR, cm⁻¹)~3050 (Ar C-H), ~2950-2800 (Aliphatic C-H), ~1605, 1510 (Ar C=C), ~1245 (Ar-O-C stretch), ~1115 (C-N stretch).[10]
HRMS (ESI+)m/z: [M+H]⁺ Calculated for C₁₈H₂₂NO₂⁺: 284.1645; Found: 284.164x.[11]

Critical Safety and Handling Protocols

  • Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles, and a flame-resistant lab coat are mandatory.[12]

  • Ventilation: All operations must be conducted within a certified chemical fume hood.

  • Reagent-Specific Hazards:

    • Organobromides: Handle with care as they are potential irritants. Avoid skin and eye contact.

    • Palladium Catalysts: Palladium compounds are toxic and may be pyrophoric, especially on carbon supports. Handle in an inert atmosphere where possible and avoid creating dust.[13][14][15]

    • Anhydrous Solvents: Flammable and must be stored and handled away from ignition sources.

  • Waste Management: Dispose of all chemical waste, particularly heavy-metal-containing residues, in accordance with institutional and local environmental regulations.

Troubleshooting Common Issues

Problem EncounteredPotential Cause(s)Recommended Corrective Actions
Step 1: Stalled Reaction - Inadequate base strength/quality.- Poor quality of anhydrous solvent.- Deactivated nucleophile.- Use freshly dried, powdered K₂CO₃.- Use a freshly opened bottle of anhydrous acetonitrile or dry it over molecular sieves.- Verify the purity of the nucleophile.
Step 2: Low or No Yield - Catalyst deactivation (oxygen exposure).- Impure boronic acid.- Insufficient base.- Ensure the reaction setup is fully inert and the solvent is thoroughly degassed.- Use high-purity boronic acid; consider using a boronate ester for sensitive substrates.- Use anhydrous K₃PO₄ and ensure it is finely powdered.
Complex Product Mixture - Side reactions (e.g., elimination in Step 1).- Homocoupling of boronic acid in Step 2.- Maintain the recommended reaction temperature; avoid overheating.- Ensure slow heating and proper degassing in the Suzuki-Miyaura step.

References

  • Title: Suzuki-Miyaura Coupling - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]

  • Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]

  • Title: The Suzuki Reaction Source: Myers Research Group, Harvard University URL: [Link]

  • Title: Synthesis and Coupling reaction of 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene Source: Chem-Station URL: [Link]

  • Title: Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)
  • Title: The Williamson Ether Synthesis Source: Master Organic Chemistry URL: [Link]

  • Title: Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with phenylboronic acid Source: ResearchGate URL: [Link]

  • Title: Product ion mass spectra of protonated (A) phenoxyethanol Source: ResearchGate URL: [Link]

  • Title: Nucleophilic Aromatic Substitution (SNAr) Source: YouTube URL: [Link]

  • Title: Safety Data Sheet: Palladium Source: Carl ROTH URL: [Link]

  • Title: Phenoxyethanol | C8H10O2 Source: PubChem - NIH URL: [Link]

  • Title: Williamson Ether Synthesis Reaction Mechanism Source: YouTube URL: [Link]

  • Title: Nucleophilic Reactions of Benzene Derivatives Source: Chemistry LibreTexts URL: [Link]

  • Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL: [Link]

  • Title: Williamson Ether Synthesis Source: Chemistry LibreTexts URL: [Link]

  • Title: The catalytic mechanism of the Suzuki-Miyaura reaction Source: ChemRxiv URL: [Link]

  • Title: METHOD FOR PRODUCING PHENOXYETHANOL DERIVATIVE Source: Google Patents URL
  • Title: 2-Phenoxyethanol Source: SpectraBase URL: [Link]

  • Title: 2-Bromo-1-chloro-4-nitrobenzene reacts with sodium ethoxide Source: Chemistry Stack Exchange URL: [Link]

  • Title: Williamson ether synthesis Source: L.S.College, Muzaffarpur URL: [Link]

  • Title: Standard Operating Procedure - Palladium Source: UCLA Chemistry & Biochemistry URL: [Link]

  • Title: Reliable determination of the main metabolites of 2-phenoxyethanol in human blood and urine using LC-MS/MS analysis Source: Analytical Methods (RSC Publishing) URL: [Link]

  • Title: Williamson Ether Synthesis reaction Source: BYJU'S URL: [Link]

  • Title: Novel process for the synthesis of phenoxyethyl derivatives Source: Google Patents URL
  • Title: 18.6 Nucleophilic Aromatic Substitution (NAS) Source: YouTube URL: [Link]

  • Title: Method for preparing phenoxyethanol Source: Google Patents URL

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Bromo-4-(2-chloroethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-Bromo-4-(2-chloroethoxy)benzene. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and a detailed experimental protocol to help you optimize your synthesis and achieve higher yields.

Introduction to the Synthesis

The synthesis of this compound is primarily achieved through a Williamson ether synthesis. This reaction involves the nucleophilic substitution (SN2) of a halide by an alkoxide.[1][2] In this specific case, the sodium salt of 4-bromophenol (4-bromophenoxide) acts as the nucleophile, attacking the electrophilic carbon of 1-bromo-2-chloroethane.

The overall reaction is depicted below:

Reaction_Scheme reagents 4-Bromophenol + 1-Bromo-2-chloroethane base Base (e.g., NaOH, K2CO3) Solvent (e.g., Acetone, DMF) reagents->base Reaction Conditions product This compound base->product Williamson Ether Synthesis

Caption: General reaction scheme for the synthesis of this compound.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in a Williamson ether synthesis can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Incomplete Deprotonation of 4-Bromophenol: The formation of the 4-bromophenoxide is crucial for the reaction to proceed.

    • Cause: Insufficient or weak base, or the presence of water in the reaction mixture which can consume the base.

    • Solution:

      • Use a strong enough base to fully deprotonate the phenol. Common choices include sodium hydroxide (NaOH), potassium carbonate (K₂CO₃), or sodium hydride (NaH).

      • Ensure all reagents and solvents are anhydrous. Dry your solvents and glassware thoroughly before use. The presence of water can neutralize the strong base needed for the reaction.[3]

  • Side Reactions: The primary competing reaction is the elimination (E2) of HBr from 1-bromo-2-chloroethane, especially in the presence of a strong, sterically hindered base.

    • Cause: High reaction temperatures and/or the use of a bulky base can favor elimination over substitution.[2][3]

    • Solution:

      • Maintain a moderate reaction temperature. Typically, these reactions are run at temperatures ranging from room temperature to the boiling point of the solvent, but excessive heat should be avoided.

      • Choose a base that is strong but not overly hindered. For this synthesis, NaOH or K₂CO₃ are generally preferred over bulky bases like potassium tert-butoxide.

  • Sub-optimal Reaction Conditions: The choice of solvent and reaction time can significantly impact the yield.

    • Cause: An inappropriate solvent can hinder the SN2 reaction. Protic solvents can solvate the nucleophile, reducing its reactivity. Reaction times that are too short may lead to incomplete conversion.

    • Solution:

      • Use a polar aprotic solvent such as acetone, dimethylformamide (DMF), or acetonitrile. These solvents are effective at dissolving the reactants but do not significantly solvate the nucleophile, thus promoting the SN2 mechanism.

      • Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[4]

  • Introduction of a Phase Transfer Catalyst (PTC): A PTC can be highly effective in increasing the yield of this reaction.

    • Cause: Poor solubility of the phenoxide salt in the organic solvent can limit the reaction rate.

    • Solution:

      • Add a catalytic amount of a phase transfer catalyst, such as tetrabutylammonium bromide (TBAB) or a crown ether (e.g., 18-crown-6). The PTC helps to transport the phenoxide anion from the solid or aqueous phase into the organic phase where the reaction with 1-bromo-2-chloroethane occurs. This can significantly accelerate the reaction and improve the yield.

Q2: I am observing the formation of significant byproducts. What are they and how can I minimize them?

A2: The most common byproducts in this synthesis are the result of elimination reactions or further substitution.

  • 1,4-Bis(2-chloroethoxy)benzene: This can form if the starting material, 4-bromophenol, is consumed and the product, this compound, undergoes a second etherification. However, this is less likely due to the deactivating effect of the bromo and ether groups on the aromatic ring. A more likely scenario for a bis-ether product would be from a diaryl ether formation if conditions are harsh.

  • Products of Elimination: As mentioned previously, 1-bromo-2-chloroethane can undergo elimination to form vinyl chloride or vinyl bromide, though the latter is less likely as the C-Cl bond is generally stronger.

  • Unreacted Starting Materials: Incomplete reaction will leave unreacted 4-bromophenol and 1-bromo-2-chloroethane in the reaction mixture.

Minimization Strategies:

Byproduct Cause Solution
1,4-Bis(2-chloroethoxy)benzeneExcess 1-bromo-2-chloroethane and prolonged reaction times at high temperatures.Use a slight excess of 4-bromophenol or stoichiometric amounts of reactants. Monitor the reaction by TLC to avoid unnecessarily long reaction times.
Elimination ProductsHigh temperatures and strongly basic, hindered bases.Maintain moderate reaction temperatures and use a non-hindered base like K₂CO₃ or NaOH.
Unreacted Starting MaterialsIncomplete reaction due to insufficient reaction time, low temperature, or poor mixing.Monitor the reaction to completion using TLC. Ensure efficient stirring and maintain the optimal reaction temperature.

Q3: How can I effectively purify the final product, this compound?

A3: Purification is critical to obtain a high-purity product. A typical purification workflow involves the following steps:

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • If a solid base like K₂CO₃ was used, filter it off.

    • If a water-soluble base like NaOH was used, quench the reaction with water and extract the product into an organic solvent like dichloromethane or ethyl acetate.

    • Wash the organic layer sequentially with a dilute aqueous base (e.g., 5% NaOH) to remove any unreacted 4-bromophenol, followed by water, and finally with brine to remove residual water.

  • Drying and Concentration:

    • Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Final Purification:

    • The crude product can often be purified by recrystallization . Suitable solvents for recrystallization include ethanol, methanol, or a mixture of hexane and ethyl acetate.

    • If recrystallization does not yield a product of sufficient purity, column chromatography on silica gel is an effective alternative. A gradient of hexane and ethyl acetate is typically used as the eluent.[4]

Frequently Asked Questions (FAQs)

Q: What is the role of the base in this synthesis?

A: The base is essential for deprotonating the hydroxyl group of 4-bromophenol to form the more nucleophilic 4-bromophenoxide anion. The pKa of phenol is around 10, so a base that is strong enough to deprotonate it is required.

Q: Which is a better alkylating agent for this reaction: 1-bromo-2-chloroethane or 1,2-dichloroethane?

A: 1-Bromo-2-chloroethane is the preferred alkylating agent. The carbon-bromine bond is weaker and bromide is a better leaving group than chloride, making the SN2 reaction more facile at the carbon attached to the bromine.

Q: Can I use a different solvent, like water or ethanol?

A: Using protic solvents like water or ethanol is generally not recommended. These solvents can solvate the phenoxide ion, reducing its nucleophilicity and slowing down the SN2 reaction. Polar aprotic solvents are the preferred choice.

Q: What is a phase transfer catalyst and why is it helpful?

A: A phase transfer catalyst (PTC) is a substance that facilitates the migration of a reactant from one phase into another phase where the reaction occurs. In this synthesis, the 4-bromophenoxide may be in a solid or aqueous phase, while the 1-bromo-2-chloroethane is in an organic phase. A PTC, such as tetrabutylammonium bromide, can form an ion pair with the phenoxide, making it soluble in the organic phase and thus increasing its proximity to the alkylating agent, which accelerates the reaction rate.

Optimized Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials:

  • 4-Bromophenol

  • 1-Bromo-2-chloroethane

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Tetrabutylammonium bromide (TBAB)

  • Acetone, anhydrous

  • Dichloromethane

  • 5% Sodium Hydroxide solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Equipment for recrystallization or column chromatography

Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and a catalytic amount of tetrabutylammonium bromide (0.05 eq).

    • Add anhydrous acetone to the flask to create a stirrable slurry.

  • Addition of Alkylating Agent:

    • Begin stirring the mixture and add 1-bromo-2-chloroethane (1.2 eq) to the flask.

  • Reaction:

    • Heat the reaction mixture to reflux (the boiling point of acetone, approximately 56°C) and maintain the reflux with vigorous stirring.

    • Monitor the progress of the reaction by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent system). The reaction is typically complete within 4-8 hours.

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Filter the solid potassium carbonate and potassium bromide salts and wash the solid with a small amount of acetone.

    • Combine the filtrate and the washings and concentrate under reduced pressure using a rotary evaporator to remove the acetone.

    • Dissolve the resulting residue in dichloromethane.

    • Transfer the dichloromethane solution to a separatory funnel and wash it with 5% aqueous sodium hydroxide solution (to remove any unreacted 4-bromophenol), followed by water, and then brine.

  • Drying and Concentration:

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Recrystallize the crude product from a suitable solvent such as ethanol to obtain pure this compound as a white to off-white solid.

    • Alternatively, purify the crude product by column chromatography on silica gel.

Workflow Diagram:

Experimental_Workflow start Start setup Reaction Setup: 4-Bromophenol, K2CO3, TBAB in Acetone start->setup addition Add 1-Bromo-2-chloroethane setup->addition reflux Reflux for 4-8 hours (Monitor by TLC) addition->reflux workup Work-up: Cool, Filter, Concentrate, Dissolve in DCM, Wash with NaOH, H2O, Brine reflux->workup dry Dry with MgSO4 and Concentrate workup->dry purify Purify by Recrystallization or Column Chromatography dry->purify product Pure this compound purify->product

Caption: A step-by-step workflow for the synthesis of this compound.

References

  • The Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24). Retrieved from [Link]

  • Williamson Ether Synthesis Reaction Mechanism. (2018, May 1). The Organic Chemistry Tutor. Retrieved from [Link]

  • 15.3: The Williamson Ether Synthesis - Chemistry LibreTexts. (2020, May 30). Retrieved from [Link]

  • Phase-Transfer Catalysis in Organic Syntheses - CRDEEP Journals. Retrieved from [Link]

  • Industrial Phase-Transfer Catalysis. Retrieved from [Link]

  • Williamson Ether Synthesis - Chemistry Steps. Retrieved from [Link]

  • Experiment 06 Williamson Ether Synthesis. Retrieved from [Link]

  • 12. The Williamson Ether Synthesis. Retrieved from [Link]

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents - Francis Academic Press. Retrieved from [Link]

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Navigating the Synthesis of 1-Bromo-4-(2-chloroethoxy)benzene: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

[City, State] – January 23, 2026 – In the landscape of pharmaceutical research and drug development, the synthesis of key intermediates is a critical step that demands precision and a thorough understanding of reaction mechanisms. 1-Bromo-4-(2-chloroethoxy)benzene is a valuable building block, and its synthesis via the Williamson ether synthesis presents a common yet challenging procedure for many chemists. This technical support guide, designed for researchers, scientists, and drug development professionals, provides an in-depth, question-and-answer-formatted resource to troubleshoot and optimize the synthesis of this important compound, focusing on the identification and prevention of common side products.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the synthesis of this compound from 4-bromophenol and 1,2-dichloroethane?

The synthesis of this compound from 4-bromophenol and 1,2-dichloroethane proceeds via the Williamson ether synthesis . This reaction involves the deprotonation of the weakly acidic 4-bromophenol by a base to form the 4-bromophenoxide ion. This phenoxide then acts as a nucleophile, attacking one of the electrophilic carbon atoms of 1,2-dichloroethane in a bimolecular nucleophilic substitution (SN2) reaction.[1][2] The chloride ion is displaced, forming the desired ether product.

Troubleshooting Guide: Common Side Products and Their Prevention

The Williamson ether synthesis, while robust, is often accompanied by side reactions that can significantly reduce the yield and purity of the desired product. Understanding these pathways is the first step toward effective prevention.

Q2: I am observing a significant amount of a high-molecular-weight impurity in my final product. What is it and how can I prevent its formation?

This is a very common issue and the high-molecular-weight impurity is most likely 1,2-bis(4-bromophenoxy)ethane .

  • Causality: This byproduct arises from a second Williamson ether synthesis reaction. After the formation of the desired product, this compound, the remaining 4-bromophenoxide in the reaction mixture can attack the second electrophilic carbon of another molecule of the desired product, displacing the chloride and forming the symmetrical diether.

  • Prevention Strategy: Stoichiometric Control The most effective way to minimize the formation of this dialkylated byproduct is to use a large excess of 1,2-dichloroethane relative to 4-bromophenol. By ensuring a high concentration of the dihaloalkane, the probability of the 4-bromophenoxide encountering an unreacted molecule of 1,2-dichloroethane is much higher than it encountering a molecule of the monosubstituted product. A molar ratio of 5:1 to 10:1 of 1,2-dichloroethane to 4-bromophenol is a good starting point. The unreacted 1,2-dichloroethane can be removed by distillation after the reaction is complete.

Q3: My reaction is producing a gaseous byproduct and the yield of my desired ether is low. What is happening?

The observation of a gaseous byproduct, likely chloroethene (vinyl chloride), points towards a competing E2 elimination reaction .

  • Causality: The 4-bromophenoxide is not only a good nucleophile but also a reasonably strong base. It can abstract a proton from a carbon atom adjacent to the carbon bearing a chlorine atom in 1,2-dichloroethane. This leads to the formation of a double bond and the elimination of a chloride ion, generating chloroethene.[3] This side reaction is more prevalent at higher temperatures.

  • Prevention Strategies:

    • Temperature Control: Maintain the reaction temperature as low as reasonably possible to favor the SN2 substitution over the E2 elimination. Elimination reactions generally have a higher activation energy and are therefore more sensitive to temperature increases.

    • Choice of Base: While a strong base is needed to deprotonate the 4-bromophenol, using a very strong, sterically hindered base can sometimes favor elimination. For this synthesis, common bases like sodium hydroxide or potassium hydroxide are generally suitable when temperature is well-controlled.

Q4: I'm concerned about the possibility of C-alkylation on the aromatic ring. Is this a significant side reaction?

While O-alkylation is the desired pathway, C-alkylation of the phenoxide is a known, though often minor, side reaction in Williamson ether synthesis.

  • Causality: The 4-bromophenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen atom and the carbon atoms of the aromatic ring (ortho and para positions). Alkylation can occur at the carbon atoms, leading to the formation of C-alkylated byproducts.

  • Prevention Strategies:

    • Solvent Choice: The choice of solvent can influence the O- vs. C-alkylation ratio. Protic solvents, like ethanol, can solvate the phenoxide oxygen, making it less nucleophilic and potentially increasing the proportion of C-alkylation. Aprotic polar solvents, such as DMF or DMSO, are often preferred as they do not solvate the phenoxide ion as strongly, leaving the oxygen as the more reactive nucleophile.[3]

    • Phase-Transfer Catalysis (PTC): Employing a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), can be highly effective. The PTC helps to transport the phenoxide from the aqueous phase (if using a base like NaOH) to the organic phase where 1,2-dichloroethane is located. This enhances the rate of the desired O-alkylation and can suppress C-alkylation.

Summary of Troubleshooting Strategies

Side ProductChemical StructureRoot CausePrevention & Mitigation Strategies
1,2-bis(4-bromophenoxy)ethane Br-C₆H₄-O-CH₂CH₂-O-C₆H₄-BrSecond SN2 substitution on the desired product.- Use a large excess of 1,2-dichloroethane (5-10 equivalents).- Control the addition rate of the 4-bromophenoxide solution.
Chloroethene (Vinyl Chloride) CH₂=CHClE2 elimination of 1,2-dichloroethane promoted by the basicity of the phenoxide.- Maintain a lower reaction temperature (e.g., 50-60 °C).- Use a moderately strong base (e.g., K₂CO₃, NaOH).
C-Alkylated Byproducts e.g., 2-(2-chloroethyl)-4-bromophenolAmbident nucleophilic character of the 4-bromophenoxide ion.- Use a polar aprotic solvent (e.g., DMF, DMSO).- Employ a phase-transfer catalyst (e.g., TBAB).

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline and may require optimization based on laboratory conditions and available equipment.

Materials:

  • 4-Bromophenol

  • 1,2-Dichloroethane

  • Sodium hydroxide (or potassium hydroxide)

  • Tetrabutylammonium bromide (optional, as a phase-transfer catalyst)

  • Diethyl ether (or other suitable extraction solvent)

  • Anhydrous magnesium sulfate (or sodium sulfate)

  • Deionized water

Procedure:

  • Preparation of the Phenoxide: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-bromophenol in a suitable solvent (e.g., water or ethanol).

  • Slowly add a stoichiometric equivalent of a base (e.g., aqueous sodium hydroxide) to the solution while stirring. The formation of the sodium 4-bromophenoxide salt should be evident.

  • Reaction Setup: To the phenoxide solution, add a large excess (5-10 equivalents) of 1,2-dichloroethane. If using a phase-transfer catalyst, add it at this stage (typically 1-5 mol%).

  • Reaction Execution: Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and maintain it with vigorous stirring for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If an aqueous base was used, separate the organic layer. Wash the organic layer with water and then with a brine solution to remove any remaining base and salts.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product will likely contain unreacted 1,2-dichloroethane and the desired product. The excess 1,2-dichloroethane can be removed by distillation. The final product can be further purified by vacuum distillation or column chromatography on silica gel.

Visualizing the Reaction Pathways

To better understand the competing reactions, the following diagrams illustrate the desired synthesis and the formation of the primary side products.

Reactants 4-Bromophenoxide + 1,2-Dichloroethane Product This compound Reactants->Product Desired SN2 Path Elimination Chloroethene (Side Product) Reactants->Elimination E2 Elimination (High Temp./Strong Base) Dialkylation 1,2-bis(4-bromophenoxy)ethane (Side Product) Product->Dialkylation Second SN2 Path (Excess Phenoxide)

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Technical Support Guide: Purification of 1-Bromo-4-(2-chloroethoxy)benzene by Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive technical guide for the purification of crude 1-Bromo-4-(2-chloroethoxy)benzene via recrystallization. It is designed for researchers, chemists, and drug development professionals who require a high-purity material for subsequent synthetic steps. This guide moves beyond a simple protocol, offering in-depth explanations for procedural choices, a robust troubleshooting section for common experimental challenges, and a curated FAQ section to address practical concerns.

Foundational Knowledge: Compound Properties and Purification Rationale

Before initiating any purification, it is critical to understand the physicochemical properties of the target compound and the likely impurities. This compound is a key intermediate in various synthetic pathways. Its purity is paramount, as contaminants can lead to side reactions, reduced yields, and complications in downstream processing.

The primary method of synthesis for this compound is a Williamson ether synthesis between 4-bromophenol and 1,2-dichloroethane under basic conditions. This reaction profile can introduce specific impurities that must be removed.

Common Impurities:

  • Unreacted 4-bromophenol: A starting material that may persist if the reaction does not go to completion.

  • Bis-ether byproduct (1,2-bis(4-bromophenoxy)ethane): Formed if a second molecule of 4-bromophenol displaces the chloride from the product.

  • Polymeric materials: Minor side-products that are often less soluble.

Recrystallization is an ideal purification technique because these impurities exhibit different solubility profiles compared to the desired product.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 55162-34-0[1][2]
Molecular Formula C₈H₈BrClO[1][2]
Molecular Weight 235.51 g/mol [1]
Appearance White powder or crystals[2]
Melting Point 55-57 °C[1][2]
Boiling Point 279.8 °C at 760 mmHg[1]
Density 1.495 g/cm³[1]

Experimental Workflow: Recrystallization Protocol

The success of recrystallization hinges on the selection of an appropriate solvent. The ideal solvent will dissolve the target compound sparingly at room temperature but readily at its boiling point, while impurities should be either very soluble or insoluble at all temperatures.[3]

Solvent Selection

Given the compound's moderate polarity (ether and aryl halide functionalities) and relatively low melting point, a polar protic solvent like ethanol or isopropanol is an excellent starting point. A solvent pair, such as ethanol/water, can also be highly effective.

Table 2: Solvent Screening Guide for this compound

SolventBoiling Point (°C)Suitability AnalysisRecommendation
Ethanol 78Excellent. The boiling point is sufficiently above the compound's melting point to ensure dissolution rather than melting. Polarity is well-matched for good solubility when hot and poor solubility when cold.Primary Choice.
Isopropanol 82Excellent. Similar profile to ethanol and a very good alternative.Strong Alternative.
Methanol 65Good, but with caution. The boiling point is close to the compound's melting point, increasing the risk of "oiling out."Use if ethanol/isopropanol are unavailable.
Hexane 69Poor as a single solvent. The compound is likely to have low solubility even when hot due to polarity mismatch. Can be used as an anti-solvent.Use only in a solvent pair (e.g., Toluene/Hexane).
Water 100Poor as a single solvent. The compound is expected to be insoluble.Excellent as an anti-solvent with ethanol or isopropanol.
Step-by-Step Recrystallization Protocol

This protocol assumes the use of Ethanol as the primary solvent.

  • Dissolution:

    • Place the crude this compound (e.g., 10.0 g) into a 250 mL Erlenmeyer flask.

    • Add a magnetic stir bar.

    • Add a minimal amount of ethanol (e.g., 20-30 mL) to create a slurry.

    • Gently heat the mixture on a hot plate with stirring. Add ethanol in small portions (1-2 mL at a time) until the solid completely dissolves at or near the boiling point. Causality: Using the minimum amount of hot solvent is crucial for maximizing yield, as any excess solvent will retain some product in solution upon cooling.[3]

  • Decolorization (Optional):

    • If the hot solution is colored, it indicates the presence of high molecular weight, colored impurities.

    • Remove the flask from the heat source to let the boiling subside slightly.

    • Add a small amount of activated charcoal (approx. 1-2% by weight of your crude compound).

    • Return the flask to the heat and boil gently for 2-3 minutes. Expertise: Charcoal has a high surface area that adsorbs these impurities. Never add charcoal to a boiling solution, as it can cause violent bumping.[4]

  • Hot Filtration (If charcoal was used or insoluble impurities are present):

    • Set up a hot filtration apparatus using a short-stemmed funnel and fluted filter paper.

    • Pre-heat the funnel and the receiving flask by pouring a small amount of hot solvent through them.

    • Quickly filter the hot solution. Trustworthiness: This step removes the charcoal and any impurities that are insoluble in the hot solvent. Keeping the apparatus hot prevents premature crystallization in the funnel.[3]

  • Crystallization:

    • Cover the mouth of the Erlenmeyer flask with a watch glass.

    • Remove the flask from the heat source and allow it to cool slowly to room temperature on an insulated surface (e.g., a cork ring or wooden block). Causality: Slow cooling is essential for the formation of large, pure crystals. Rapid cooling traps impurities within the crystal lattice.[3][4]

    • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold ethanol. Expertise: The wash solvent must be cold to minimize redissolving the purified product while still washing away soluble impurities remaining on the crystal surfaces.[5]

    • Break the vacuum before adding the wash solvent to ensure the entire crystal cake is rinsed, then reapply the vacuum.[5]

  • Drying:

    • Continue to pull air through the crystals on the Büchner funnel for 10-15 minutes to air-dry them.

    • Transfer the crystals to a watch glass and dry them to a constant weight, either in a desiccator or a vacuum oven at a low temperature (e.g., 35-40 °C).

Workflow Visualizationdot

// Node Definitions Crude [label="Crude Solid", fillcolor="#F1F3F4", fontcolor="#202124"]; Dissolve [label="Dissolution", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HotFilt [label="Hot Filtration\n(Optional)", fillcolor="#FBBC05", fontcolor="#202124"]; Cool [label="Cooling &\nCrystallization", fillcolor="#34A853", fontcolor="#FFFFFF"]; VacFilt [label="Vacuum Filtration\n& Washing", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Dry [label="Drying", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Pure [label="Pure Crystals", shape=Mdiamond, fillcolor="#FFFFFF", fontcolor="#34A853", style="filled,bold", penwidth=2, color="#34A853"];

// Edges and Logic Crude -> Dissolve [label=" Add min. hot solvent"]; Dissolve -> HotFilt [label=" Remove insoluble\n impurities/charcoal"]; Dissolve -> Cool [style=dashed, label=" If no insoluble\n impurities"]; HotFilt -> Cool; Cool -> VacFilt [label=" Slow cooling then\n ice bath"]; VacFilt -> Dry [label=" Wash with\n ice-cold solvent"]; Dry -> Pure; }

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Technical Support Center: Troubleshooting Low Conversion Rates in Reactions Involving 1-Bromo-4-(2-chloroethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 1-Bromo-4-(2-chloroethoxy)benzene. This guide is designed to provide in-depth troubleshooting assistance for common challenges encountered during its use, with a particular focus on addressing low conversion rates in various chemical transformations. Our approach is rooted in mechanistic understanding and practical, field-proven solutions to help you optimize your reactions and achieve your synthetic goals.

Frequently Asked Questions (FAQs)

Q1: What are the key reactivity features of this compound that I should be aware of?

A1: this compound is a bifunctional molecule with two primary sites of reactivity: the aryl bromide and the 2-chloroethoxy group.

  • Aryl Bromide: The carbon-bromine bond is the most reactive site for common cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings.[1] The bromine atom facilitates oxidative addition to a low-valent transition metal catalyst, typically palladium.[2] The electronic nature of the chloroethoxy substituent, being moderately electron-donating through the ether oxygen, can influence the rate of oxidative addition.[3]

  • 2-Chloroethoxy Group: This group introduces the possibility of side reactions, particularly under basic conditions. The terminal alkyl chloride can undergo nucleophilic substitution or elimination. More importantly, intramolecular cyclization to form a five-membered ring (a derivative of ethylene oxide) can occur if a nucleophile attacks the terminal carbon. This is a crucial consideration when selecting reaction conditions, especially the base.[4]

Q2: I'm observing a significant amount of starting material decomposition even before the main reaction begins. What could be the cause?

A2: Decomposition of this compound is often linked to the instability of the 2-chloroethoxy side chain, especially under harsh conditions.

  • Strong Bases: Strong bases, particularly at elevated temperatures, can promote intramolecular cyclization or intermolecular etherification, leading to the consumption of your starting material.[4][5]

  • Thermal Instability: While generally stable at moderate temperatures, prolonged heating can lead to decomposition. It is advisable to determine the thermal stability of your specific reaction mixture if you suspect this to be an issue.

A simple diagnostic experiment is to subject your starting material to the planned reaction conditions (solvent, base, temperature) without the catalyst and other reagents. Monitoring the consumption of the starting material over time by techniques like TLC, GC, or LC-MS will reveal its stability under those specific conditions.

Troubleshooting Guide for Specific Reactions

This section provides detailed troubleshooting for common reactions where low conversion rates are encountered with this compound.

Suzuki-Miyaura Coupling

Issue: Low yield of the desired biaryl product and recovery of unreacted this compound.

Potential Causes & Solutions
  • Inefficient Oxidative Addition: This is often the rate-determining step in Suzuki couplings, especially with electron-rich or sterically hindered aryl bromides.[3] The chloroethoxy group, being somewhat electron-donating, can slightly deactivate the aryl bromide towards oxidative addition compared to electron-deficient systems.

    • Solution:

      • Ligand Selection: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands stabilize the palladium(0) center and promote the oxidative addition step.[3]

      • Palladium Pre-catalyst: Use a pre-catalyst like Pd₂(dba)₃ or a pre-formed catalyst-ligand complex to ensure a sufficient concentration of active Pd(0) at the start of the reaction.

  • Catalyst Deactivation: The palladium catalyst can be deactivated through various pathways, leading to a stalled reaction.

    • Solution:

      • Degassing: Thoroughly degas all solvents and reagents to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.[3][6]

      • Ligand-to-Palladium Ratio: Ensure an optimal ligand-to-palladium ratio (typically 1:1 to 2:1 for monodentate ligands) to prevent palladium black precipitation.

  • Side Reactions of the Boronic Acid: Homocoupling of the boronic acid partner is a common side reaction that consumes the nucleophile and can be promoted by the presence of oxygen or unreduced Pd(II) species.[3]

    • Solution:

      • High-Purity Reagents: Use high-purity boronic acids or their corresponding boronate esters.

      • Controlled Addition: In some cases, slow addition of the boronic acid can minimize homocoupling.

  • Base-Induced Decomposition of Starting Material: As discussed in the FAQs, the base can induce side reactions of the 2-chloroethoxy group.

    • Solution:

      • Weaker Base: Switch from strong bases like NaOH or KOH to milder bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄.

      • Lower Temperature: If the reaction allows, perform it at a lower temperature to disfavor the decomposition pathway.

Diagnostic Workflow for Low Suzuki Coupling Conversion

Suzuki_Troubleshooting Start Low Conversion in Suzuki Coupling Check_Catalyst 1. Catalyst System Check Start->Check_Catalyst Check_Conditions 2. Reaction Conditions Check Start->Check_Conditions Check_SM_Stability 3. Starting Material Stability Check Start->Check_SM_Stability Resolve_Catalyst Optimize Catalyst/Ligand Check_Catalyst->Resolve_Catalyst Inactive Catalyst/ Side Reactions Resolve_Conditions Modify Conditions Check_Conditions->Resolve_Conditions Suboptimal Temp/ Degassing Resolve_SM Use Milder Base/Lower Temp Check_SM_Stability->Resolve_SM Decomposition Observed Success Improved Conversion Resolve_Catalyst->Success Resolve_Conditions->Success Resolve_SM->Success

Caption: A logical workflow for diagnosing low conversion in Suzuki coupling reactions.

Experimental Protocol: Optimized Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Arylboronic acid

  • Pd₂(dba)₃ (Palladium(0) tris(dibenzylideneacetone))

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • K₃PO₄ (Potassium phosphate)

  • Anhydrous Toluene

  • Anhydrous 1,4-Dioxane

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).

  • In a separate vial, prepare the catalyst pre-mixture by dissolving Pd₂(dba)₃ (0.01 equiv) and SPhos (0.02 equiv) in anhydrous toluene (1 mL).

  • Add the catalyst pre-mixture to the Schlenk flask, followed by anhydrous 1,4-dioxane to achieve a final substrate concentration of 0.1 M.

  • Seal the flask and heat the reaction mixture at 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ParameterRecommended ConditionRationale
Palladium Source Pd₂(dba)₃Air-stable source of Pd(0).
Ligand SPhosBulky, electron-rich ligand to promote oxidative addition.
Base K₃PO₄Effective base with low propensity to cause side reactions.
Solvent Toluene/1,4-DioxaneAprotic solvents suitable for Suzuki couplings.
Temperature 80-100 °CBalances reaction rate with starting material stability.

Buchwald-Hartwig Amination

Issue: Incomplete consumption of this compound and low yield of the desired arylamine.

Potential Causes & Solutions
  • Inappropriate Base Selection: Strong alkoxide bases like NaOtBu or KOtBu, while often effective, can promote side reactions with the chloroethoxy group, especially at higher temperatures.

    • Solution:

      • Consider using weaker carbonate or phosphate bases (Cs₂CO₃, K₃PO₄).

      • If a strong base is necessary, run the reaction at the lowest possible temperature that still affords a reasonable reaction rate.

  • Catalyst Inhibition: The amine coupling partner or the product arylamine can sometimes act as an inhibitor to the palladium catalyst.

    • Solution:

      • Ligand Choice: Use ligands specifically designed for Buchwald-Hartwig aminations, such as Josiphos-type ligands or Buchwald's biarylphosphine ligands (e.g., XPhos, RuPhos).

      • Catalyst Loading: A slightly higher catalyst loading (1-2 mol %) might be necessary to overcome partial inhibition.

  • Steric Hindrance: If either the amine or the aryl bromide is sterically demanding, the reductive elimination step to form the C-N bond can be slow.

    • Solution:

      • Bulky Ligands: The use of bulky ligands can accelerate the reductive elimination step.

      • Higher Temperatures: Carefully increasing the reaction temperature may be required, but this must be balanced against the stability of the starting material.

Troubleshooting Flowchart for Buchwald-Hartwig Amination

Buchwald_Troubleshooting Start Low Conversion in Buchwald-Hartwig Amination Base_Check Is a strong alkoxide base being used? Start->Base_Check Base_Yes Yes Base_Check->Base_Yes Base_No No Base_Check->Base_No Catalyst_Check Is catalyst inhibition suspected? Catalyst_Yes Yes Catalyst_Check->Catalyst_Yes Catalyst_No No Catalyst_Check->Catalyst_No Steric_Check Are reactants sterically hindered? Steric_Yes Yes Steric_Check->Steric_Yes Action_Base Switch to Cs₂CO₃ or K₃PO₄. Lower reaction temperature. Base_Yes->Action_Base Base_No->Catalyst_Check Action_Catalyst Use specialized amination ligand (e.g., XPhos). Increase catalyst loading. Catalyst_Yes->Action_Catalyst Catalyst_No->Steric_Check Action_Sterics Employ bulkier ligand. Carefully increase temperature. Steric_Yes->Action_Sterics Success Improved Conversion Action_Base->Success Action_Catalyst->Success Action_Sterics->Success

Caption: Decision tree for troubleshooting low yields in Buchwald-Hartwig amination.

Grignard Reagent Formation and Subsequent Reactions

Issue: Difficulty in forming the Grignard reagent from this compound, or low yields in subsequent reactions with electrophiles.

Potential Causes & Solutions
  • Grignard Reagent Instability: The newly formed Grignard reagent is a strong nucleophile and base. It can potentially react intramolecularly with the chloroethoxy group, leading to decomposition.

    • Solution:

      • Low Temperature Formation: Prepare the Grignard reagent at low temperatures (-20 °C to 0 °C) to minimize intramolecular side reactions.[7]

      • Immediate Use: Use the Grignard reagent immediately after its formation; do not store it.

  • Incompatible Electrophiles: Grignard reagents are highly basic and will be quenched by any protic functional groups on the electrophile (e.g., alcohols, carboxylic acids, primary/secondary amines).[8]

    • Solution:

      • Protecting Groups: Ensure all protic functional groups on the electrophile are adequately protected before introducing the Grignard reagent.

      • Aprotic Conditions: The entire reaction sequence must be conducted under strictly anhydrous and aprotic conditions.

  • Wurtz Coupling: Homocoupling of the aryl bromide to form a biphenyl species is a common side reaction in Grignard reagent formation.

    • Solution:

      • Slow Addition: Add the solution of this compound slowly to the magnesium turnings to maintain a low concentration of the aryl bromide in the presence of the Grignard reagent being formed.

      • Activated Magnesium: Use freshly activated magnesium (e.g., Rieke magnesium or treatment with iodine) to ensure rapid initiation and consumption of the aryl bromide.

Protocol for Low-Temperature Grignard Reagent Formation

Materials:

  • This compound

  • Magnesium turnings

  • Iodine (a small crystal)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar under a stream of inert gas.

  • Add magnesium turnings (1.5 equiv) and a small crystal of iodine to the flask. Gently heat the flask until the iodine sublimes and coats the magnesium (purple vapor will be visible). This activates the magnesium surface.

  • Allow the flask to cool to room temperature and add anhydrous THF.

  • Dissolve this compound (1.0 equiv) in anhydrous THF in the dropping funnel.

  • Add a small portion of the aryl bromide solution to the magnesium suspension to initiate the reaction (indicated by bubbling and a gentle exotherm).

  • Once initiated, cool the reaction flask to -20 °C using a dry ice/acetone bath.

  • Slowly add the remaining aryl bromide solution dropwise, maintaining the internal temperature below -15 °C.

  • After the addition is complete, stir the mixture at -20 °C for an additional hour, then allow it to slowly warm to 0 °C and stir for another hour.

  • The resulting Grignard reagent is now ready for reaction with the desired electrophile.

ParameterRecommended ConditionRationale
Temperature -20 °C to 0 °CMinimizes intramolecular side reactions and Wurtz coupling.
Magnesium Activation IodineRemoves the passivating oxide layer from the magnesium surface.
Addition Rate Slow, dropwiseMaintains a low concentration of the aryl bromide.
Atmosphere Inert (Argon/Nitrogen)Grignard reagents are sensitive to moisture and oxygen.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Master Organic Chemistry. Reactions of Grignard Reagents. [Link]

  • White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. [Link]

  • ResearchGate. Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with... [Link]

  • Harvard University. Protecting Groups. [Link]

  • SciSpace. Poisoning and deactivation of palladium catalysts. [Link]

  • Wikipedia. Bis(chloroethyl) ether. [Link]

Sources

Technical Support Center: Solvent Selection for 1-Bromo-4-(2-chloroethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 1-Bromo-4-(2-chloroethoxy)benzene. As a key intermediate in various synthetic pathways, particularly in the synthesis of pharmaceuticals like dapagliflozin, understanding its reactivity is paramount.[1] This molecule possesses two distinct electrophilic sites: a primary alkyl chloride and an aryl bromide. The choice of solvent is the most critical experimental parameter that dictates which site reacts, the reaction mechanism, and the overall success of your synthesis.

This guide, structured by a Senior Application Scientist, moves beyond simple protocols to explain the underlying chemical principles governing solvent effects. We will explore how to selectively target each reactive site and troubleshoot common issues encountered in the lab.

Frequently Asked Questions (FAQs): The Science of Solvation

This section addresses the fundamental principles governing the reactivity of this compound in different solvent environments.

Q1: What are the primary reactive sites on this compound and how do they differ?

A1: The molecule has two key electrophilic centers for nucleophilic attack:

  • Alkyl Chloride (Side-Chain): The carbon atom bonded to the chlorine in the chloroethoxy group is a primary alkyl halide. This site is highly susceptible to bimolecular nucleophilic substitution (SN2) reactions.[2]

  • Aryl Bromide (Ring): The carbon atom of the benzene ring bonded to the bromine is an aryl halide. This site is generally unreactive towards traditional SN1 or SN2 reactions.[3] Its functionalization requires specific conditions, such as transition-metal-catalyzed cross-coupling (e.g., Suzuki, Ullmann) or, under harsh conditions with strong nucleophiles, nucleophilic aromatic substitution (SNAr).[4][5]

Q2: How do solvent classifications—polar protic, polar aprotic, and nonpolar—influence nucleophilic substitution reactions?

A2: Solvents fundamentally alter reaction pathways by stabilizing or destabilizing reactants, intermediates, and transition states.[6]

  • Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents have acidic protons and engage in hydrogen bonding. They excel at solvating both cations and anions. While they can dissolve ionic nucleophiles, they form a "solvent cage" around the nucleophile through hydrogen bonding, which significantly reduces its reactivity and slows down SN2 reactions.[7][8] Conversely, they strongly stabilize carbocation intermediates and leaving groups, making them ideal for SN1 pathways.[9]

  • Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile, acetone): These solvents possess significant dipole moments but lack acidic protons. They are excellent at solvating cations but leave anions relatively "naked" and highly reactive. This property makes them the solvents of choice for promoting rapid SN2 reactions.[7][10]

  • Nonpolar Solvents (e.g., toluene, THF, dioxane, hexanes): These solvents have low dielectric constants and do not effectively solvate ions. They are typically used when reactants are nonpolar. In the context of this compound, they are frequently employed in metal-catalyzed cross-coupling reactions where they dissolve the organic substrate and catalyst without interfering with the catalytic cycle.[11][12]

Q3: Why is a polar aprotic solvent like DMF preferred for a Williamson ether synthesis targeting the chloroethoxy group?

A3: The Williamson ether synthesis is a classic SN2 reaction.[2][13] To achieve a high yield, the nucleophile (an alkoxide) must be as reactive as possible. In a polar aprotic solvent like DMF, the alkoxide's cation (e.g., Na⁺ or K⁺) is well-solvated, but the alkoxide anion is not, leaving it highly nucleophilic and ready to attack the primary alkyl chloride.[10] Using a polar protic solvent like ethanol would lead to extensive hydrogen bonding with the alkoxide, drastically reducing its nucleophilicity and potentially leading to solvolysis as a side reaction.

Q4: For a Suzuki coupling at the aryl bromide position, why is a mixture like Toluene/Water often used instead of a single solvent?

A4: Suzuki-Miyaura cross-coupling reactions have a complex catalytic cycle involving both organic-soluble and water-soluble components.[14]

  • Toluene (or another nonpolar solvent like THF/dioxane): This organic phase dissolves the aryl halide (this compound), the boronic acid partner, and the palladium-ligand complex.

  • Water: This aqueous phase is required to dissolve the inorganic base (e.g., K₂CO₃, Cs₂CO₃), which is essential for the transmetalation step of the catalytic cycle. The biphasic system allows all reagents to be present and interact at the interface, driving the reaction forward. Anhydrous conditions are also possible but often require different base/solvent combinations.[14]

Troubleshooting Guide: From Theory to Practice

This section provides solutions to specific problems you may encounter during your experiments, with a focus on solvent-based optimization.

Problem 1: Low or no conversion in a nucleophilic substitution targeting the chloroethoxy group.

Potential Cause Explanation & Troubleshooting Steps
Incorrect Solvent Choice You are likely using a polar protic solvent (e.g., ethanol, methanol) which is deactivating your nucleophile via hydrogen bonding. Solution: Switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile to enhance nucleophilicity. This is the most common cause of failure for SN2 reactions.[10]
Sterically Hindered Nucleophile If your nucleophile is very bulky, the SN2 reaction at the primary carbon will be slow. Solution: While solvent choice is key, you may need to increase the reaction temperature. Ensure the solvent is stable at the desired temperature. DMF and DMSO are excellent high-boiling point options.
Weak Nucleophile If your nucleophile is inherently weak, it may not be reactive enough. Solution: Ensure your nucleophile is sufficiently basic/nucleophilic. If this cannot be changed, the choice of a polar aprotic solvent is even more critical to maximize its inherent reactivity.

Problem 2: Formation of an unexpected side product, 4-Bromo-4'-(2-chloroethoxy)biphenyl, during a Suzuki coupling.

Potential Cause Explanation & Troubleshooting Steps
Homocoupling of the Aryl Bromide This occurs when the organopalladium intermediate reacts with another molecule of the starting aryl bromide instead of the boronic acid. It is often promoted by suboptimal catalyst, base, or solvent conditions. Solution: Ensure thorough degassing of your solvent to remove oxygen, which can promote homocoupling. Consider a different palladium ligand; bulky, electron-rich phosphine ligands often suppress this side reaction.[15] The choice of solvent can also influence this; sometimes switching from dioxane to toluene, or altering the water ratio, can help.

Problem 3: The reaction is producing a mixture of products from substitution at both the alkyl chloride and the aryl bromide.

Potential Cause Explanation & Troubleshooting Steps
Lack of Reaction Selectivity The reaction conditions are promoting reactivity at both sites. For example, using a strong nucleophile like an amine at high temperatures in DMF could lead to substitution at the alkyl chloride (SN2) and potentially a slow Ullmann-type coupling at the aryl bromide if copper contamination is present.[4] Solution: To target the alkyl chloride , use moderate temperatures (25-80 °C) in a polar aprotic solvent. To target the aryl bromide via cross-coupling, use a specific catalyst system (e.g., Pd(PPh₃)₄ for Suzuki) and conditions known to leave the alkyl chloride untouched (often possible at moderate temperatures).

Problem 4: During an Ullmann ether synthesis with a phenol, the yield is very low.

Potential Cause Explanation & Troubleshooting Steps
Insufficient Temperature / Incorrect Solvent Traditional Ullmann condensations require very high temperatures (often >150-200 °C) to proceed.[4] Solution: The solvent must be stable at these high temperatures. High-boiling polar aprotic solvents like DMF, N-methyl-2-pyrrolidone (NMP), or nitrobenzene are classic choices for this reaction.[4] Modern ligand-accelerated Ullmann reactions can proceed at lower temperatures, but still benefit from polar aprotic solvents.

Data Summary: Solvent Effects on Key Reactions

The following table summarizes recommended solvent choices for common transformations of this compound.

Reaction TypeTarget SiteRecommended Solvent ClassTypical SolventsKey Considerations & Expected Outcome
Williamson Ether Synthesis Alkyl C-ClPolar AproticDMF, Acetonitrile, DMSOMaximizes SN2 rate by using a "naked" nucleophile. High yield of the ether product.[13]
Amination (SN2) Alkyl C-ClPolar AproticDMF, DMSOFavors direct substitution with primary or secondary amines. Avoids protic solvents which would protonate the amine.
Suzuki-Miyaura Coupling Aryl C-BrNonpolar + WaterToluene/H₂O, Dioxane/H₂O, THF/H₂OBiphasic system required to dissolve the organic substrate/catalyst and the inorganic base.[14]
Ullmann Condensation Aryl C-BrHigh-Boiling Polar AproticDMF, NMP, NitrobenzeneHigh temperatures are typically necessary to drive the copper-mediated coupling.[4]
Solvolysis Alkyl C-ClPolar ProticEthanol, Methanol, WaterThe solvent acts as the nucleophile. This is often an undesired side reaction but can be used intentionally. Rate is enhanced by solvent polarity.[9]

Experimental Protocol: Selective SN2 Amination of the Chloroethoxy Group

This protocol provides a self-validating method for selectively substituting the alkyl chloride without affecting the aryl bromide, demonstrating the principles discussed.

Objective: To synthesize N-benzyl-2-(4-bromophenoxy)ethan-1-amine.

Methodology:

  • Reagent Preparation: In a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous dimethylformamide (DMF, approx. 0.2 M concentration).

  • Addition of Base: Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq). This base will act as a proton scavenger for the HCl byproduct.

  • Addition of Nucleophile: Add benzylamine (1.1 eq) dropwise to the stirred suspension at room temperature.

  • Reaction: Heat the reaction mixture to 60-70 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

    • Causality Check: Using DMF ensures the benzylamine is highly nucleophilic.[10] The moderate temperature is sufficient to drive the SN2 reaction at the primary chloride but is not high enough to promote significant side reactions at the aryl bromide.

  • Workup: Cool the mixture to room temperature and pour it into cold water. Extract the aqueous mixture three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualization: Solvent Selection Workflow

The following diagram illustrates a logical workflow for choosing the optimal solvent based on your desired synthetic transformation.

SolventChoice start Identify Target Reaction Site site_alkyl Alkyl C-Cl (Side-Chain) start->site_alkyl Side-Chain Reactivity site_aryl Aryl C-Br (Benzene Ring) start->site_aryl Ring Reactivity rxn_sn2 S N 2 Reaction? (e.g., Ether, Amine Synthesis) site_alkyl->rxn_sn2 Strong Nucleophile rxn_solvolysis Solvolysis? site_alkyl->rxn_solvolysis Weak Nucleophile (Solvent) rxn_suzuki Pd-Catalyzed Coupling? (e.g., Suzuki, Heck) site_aryl->rxn_suzuki Pd Catalyst rxn_ullmann Cu-Catalyzed Coupling? (e.g., Ullmann) site_aryl->rxn_ullmann Cu Catalyst solvent_aprotic Use Polar Aprotic Solvent (DMF, DMSO, MeCN) rxn_sn2->solvent_aprotic Yes solvent_protic Use Polar Protic Solvent (EtOH, MeOH, H₂O) rxn_solvolysis->solvent_protic Yes solvent_nonpolar Use Nonpolar Solvent (+/- Water) (Toluene, THF, Dioxane) rxn_suzuki->solvent_nonpolar Yes solvent_highboil Use High-Boiling Polar Aprotic Solvent (DMF, NMP) rxn_ullmann->solvent_highboil Yes

Sources

Validation & Comparative

A Senior Application Scientist's Comparative Guide to Purity Assessment of 1-Bromo-4-(2-chloroethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and fine chemical synthesis, the purity of intermediates is a cornerstone of final product quality and safety. 1-Bromo-4-(2-chloroethoxy)benzene, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Rigorous purity assessment is not merely a quality control checkpoint; it is a critical determinant of reaction efficiency, impurity profiling, and ultimately, the safety and efficacy of the end-stage drug product.[1][2][3]

This guide provides an in-depth comparison of analytical methodologies for determining the purity of this compound, with a primary focus on Gas Chromatography-Mass Spectrometry (GC-MS). We will explore the causality behind experimental choices, compare GC-MS with viable alternatives, and provide the technical insights necessary to make informed decisions in your analytical workflow.

The Central Role of GC-MS in Purity Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely adopted technique for the analysis of volatile and semi-volatile organic compounds.[4][5][6] Its suitability for assessing the purity of this compound stems from the compound's inherent physicochemical properties: sufficient volatility and thermal stability to traverse the gas chromatograph without degradation.

The principle of GC-MS involves a two-stage process: separation by gas chromatography followed by detection and identification by mass spectrometry.[5][7][8] This powerful combination allows for not only the quantification of the main component but also the identification of trace-level impurities, which is crucial for regulatory compliance and process optimization.[1][9]

Expert Insight: Why GC-MS is a Preferred Method

The selection of GC-MS is a deliberate choice rooted in its high resolving power and the specificity of mass spectrometric detection. For halogenated compounds like this compound, the mass spectrometer provides unambiguous identification of impurities, even those that may co-elute with the main peak in a chromatogram from a less specific detector like a Flame Ionization Detector (FID).[10] The fragmentation patterns generated in the mass spectrometer serve as a molecular fingerprint, enabling confident identification of by-products, unreacted starting materials, and residual solvents.[5]

Visualizing the GC-MS Workflow

The following diagram illustrates the logical flow of a typical GC-MS analysis for purity assessment.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Sample Weighing dissolve Dissolution in Volatile Solvent start->dissolve dilute Dilution to Working Concentration dissolve->dilute injection Injection dilute->injection Transfer to Autosampler separation GC Separation injection->separation ionization Ionization (EI) separation->ionization detection Mass Analysis & Detection ionization->detection chromatogram Total Ion Chromatogram (TIC) detection->chromatogram Data Acquisition integration Peak Integration chromatogram->integration library_search Mass Spectral Library Search chromatogram->library_search quantification Purity Calculation (% Area) integration->quantification library_search->quantification Impurity Identification Analytical_Techniques cluster_primary Primary Screening & Quantification cluster_confirmatory Confirmatory & Structural Information start Purity Assessment of This compound gcms GC-MS start->gcms Volatile & Semi-Volatile Impurities hplc HPLC-UV/DAD start->hplc Non-Volatile Impurities elemental Elemental Analysis start->elemental Confirmation of Empirical Formula nmr NMR Spectroscopy gcms->nmr Structure Elucidation of Unknown Impurities hplc->nmr Structure Elucidation of Unknown Impurities

Sources

A Senior Application Scientist's Guide to the Identification of Synthesis Impurities in 1-Bromo-4-(2-chloroethoxy)benzene by LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Impurity Profiling

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. Intermediates used in the synthesis of these APIs, such as 1-Bromo-4-(2-chloroethoxy)benzene, require rigorous characterization to ensure that downstream reactions are not compromised and that final drug products are free from potentially harmful impurities.[1][2] Impurity profiling, the identification and quantification of these unintended components, is therefore a non-negotiable aspect of the development process.[3]

This guide provides an in-depth, experience-driven comparison of methodologies for the identification of synthesis-related impurities in this compound. We will delve into the causality behind experimental choices, leveraging the unparalleled specificity and sensitivity of Liquid Chromatography-Mass Spectrometry (LC-MS) to create a self-validating analytical system.[4][5] Our focus will be on predicting potential impurities based on the synthetic route and establishing a robust LC-MS workflow for their unambiguous identification.

Anticipating Impurities: A Synthesis-Centric Approach

The most common and industrially scalable route to this compound is the Williamson ether synthesis.[6][7] This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide. In this specific case, 4-bromophenol is deprotonated by a suitable base to form the 4-bromophenoxide ion, which then attacks the electrophilic carbon of 1-bromo-2-chloroethane.

The choice of 1-bromo-2-chloroethane as the alkylating agent is a deliberate one, driven by the differential reactivity of the C-Br and C-Cl bonds. The C-Br bond is more labile and thus more susceptible to nucleophilic attack by the phenoxide, leaving the C-Cl bond intact in the final product. However, no reaction is perfect. An understanding of the potential side reactions is fundamental to predicting the impurity profile.[8]

cluster_reactants Starting Materials cluster_impurities Potential Impurities 4-Bromophenol 4-Bromophenol Impurity_A Unreacted 4-Bromophenol 4-Bromophenol->Impurity_A Incomplete Reaction 1-Bromo-2-chloroethane 1-Bromo-2-chloroethane Product Product 1-Bromo-2-chloroethane->Product Base Base 4-Bromophenoxide 4-Bromophenoxide Base->4-Bromophenoxide Impurity_B 1,2-bis(4-Bromophenoxy)ethane (Dimeric Impurity) Impurity_C 1,2-Dibromoethane (Starting Material Impurity) 4-Bromophenoxide->Impurity_B Reaction with Product 4-Bromophenoxide->Product SN2 Attack on C-Br Product->Impurity_B

Caption: Predicted synthesis pathway and key impurities.

Based on this pathway, we can logically deduce the following potential impurities:

  • Unreacted Starting Materials: The most straightforward impurities are residual 4-bromophenol and 1-bromo-2-chloroethane. Their presence indicates an incomplete reaction.

  • Process-Related Impurities:

    • Dimeric Impurity (Impurity B): A second molecule of 4-bromophenoxide can displace the chloride from the product, this compound, to form 1,2-bis(4-bromophenoxy)ethane. This is a common byproduct in Williamson ether syntheses when a dihaloalkane is used.

    • Positional Isomers: If the starting phenol contains isomeric impurities (e.g., 2-bromophenol or 3-bromophenol), corresponding isomeric ether products will be formed.

  • Starting Material Impurities:

    • 1,2-Dibromoethane (Impurity C) / 1,2-Dichloroethane: Commercial 1-bromo-2-chloroethane may contain these as impurities from its own manufacturing process. These can react with 4-bromophenol to produce undesired symmetrical ethers.

Comparative LC-MS Methodologies for Impurity Identification

The goal of the LC-MS method is to achieve chromatographic separation of the main component from all potential impurities, allowing for their individual detection and characterization by the mass spectrometer.[9][]

Experimental Workflow: A Self-Validating System

A robust analytical workflow ensures that the data generated is reliable and reproducible. The following diagram outlines the logical steps from sample preparation to structural elucidation.

cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS Detection & Analysis cluster_data Data Interpretation prep Dissolve sample in Acetonitrile/Water lc Inject sample onto Reverse-Phase C18 Column prep->lc gradient Apply Gradient Elution (Water/Acetonitrile) lc->gradient ms1 Full Scan MS (m/z 100-800) - Detect all ions - Check isotopic patterns gradient->ms1 ms2 Targeted MS/MS - Fragment ions of interest - Elucidate structure ms1->ms2 data Identify Impurities based on: - Retention Time - Accurate Mass - Isotopic Signature - Fragmentation Pattern ms2->data cluster_M M Peak (C8H8⁷⁹Br³⁵ClO) cluster_M2 M+2 Peak (C8H8⁸¹Br³⁵ClO + C8H8⁷⁹Br³⁷ClO) cluster_M4 M+4 Peak (C8H8⁸¹Br³⁷ClO) M m/z = 249.96 M2 m/z = 251.96 M->M2 Relative Intensity ~130% of M M4 m/z = 253.96 M2->M4 Relative Intensity ~40% of M

Sources

A Comparative Guide to Validated Analytical Methods for the Determination of Residual Solvents in 1-Bromo-4-(2-chloroethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of validated analytical methods for the quantification of residual solvents in 1-Bromo-4-(2-chloroethoxy)benzene, a key intermediate in pharmaceutical synthesis.[1] The control of residual solvents is a critical quality attribute mandated by global regulatory bodies to ensure the safety and efficacy of final drug products.[2] This document is intended for researchers, analytical scientists, and drug development professionals, offering a technical overview grounded in scientific principles and regulatory expectations.

The Imperative of Residual Solvent Control

Organic solvents are integral to the synthesis of active pharmaceutical ingredients (APIs) and intermediates, facilitating reactions and purification processes.[3] However, their presence in the final product offers no therapeutic benefit and can pose significant risks to patient safety.[2] Regulatory frameworks, such as the International Council for Harmonisation (ICH) Q3C(R8) guideline and United States Pharmacopeia (USP) General Chapter <467>, classify solvents based on their toxicity and establish permissible daily exposure (PDE) limits.[4][5][6] Consequently, robust, validated analytical methods are required to ensure that levels of these impurities are below established safety limits.[7]

For a substance like this compound, a halogenated aromatic compound, the manufacturing process may involve a variety of solvents for synthesis, extraction, and purification.[8][9] Accurate determination of these residual solvents is therefore a non-negotiable aspect of quality control.

Anticipated Residual Solvents and Regulatory Limits

Based on common synthetic routes for halogenated ethers and similar compounds, a number of solvents may be present in the final intermediate.[8][9] A proactive risk assessment should identify all solvents used in the manufacturing process to establish a target analyte list for method development and validation.

Table 1: Potential Residual Solvents in this compound and their ICH Q3C Classification

SolventPotential Use in SynthesisICH ClassConcentration Limit (ppm)
DichloromethaneReaction/ExtractionClass 2600
TolueneReaction/ExtractionClass 2890
MethanolCrystallization/WashingClass 23000
AcetoneCrystallization/WashingClass 35000
HeptaneCrystallization/ChromatographyClass 35000
N,N-Dimethylformamide (DMF)Reaction SolventClass 2880
Tetrahydrofuran (THF)Reaction SolventClass 2720

This list is illustrative. A definitive list must be based on the specific manufacturing process.

The Premier Analytical Technique: Static Headspace Gas Chromatography (HS-GC)

For the analysis of volatile and semi-volatile residual solvents, static headspace gas chromatography (HS-GC) is the industry-standard and pharmacopoeia-recommended technique.[10][11]

Why HS-GC is the Method of Choice:

  • Matrix Elimination: The headspace technique introduces only the volatile components from the sample into the GC system. This prevents contamination of the GC inlet and column with the non-volatile API, leading to enhanced system robustness and longevity.[12]

  • High Sensitivity: By partitioning solvents from the sample matrix into the vial's headspace, the method achieves the low limits of detection (LOD) and quantitation (LOQ) required to meet stringent regulatory limits.[10]

  • Automation and Throughput: Modern HS-GC systems are fully automated, allowing for high-throughput analysis essential in a quality control environment.[10]

General Analytical Workflow

The HS-GC workflow involves dissolving the sample in a high-boiling point solvent, heating the sealed vial to partition the residual solvents into the headspace, and injecting a portion of that headspace gas into the GC for separation and detection.

HS_GC_Workflow cluster_prep Sample Preparation cluster_hs Headspace Autosampler cluster_gc GC-FID System cluster_data Data Analysis Sample Weigh API Sample Diluent Add Diluent (e.g., DMSO) Sample->Diluent Vial Seal in Headspace Vial Diluent->Vial Incubate Incubate at Temp (e.g., 80°C) Vial->Incubate Transfer Equilibrate Equilibration Incubate->Equilibrate Inject Inject Headspace Gas Equilibrate->Inject Separate Separation on GC Column Inject->Separate Transfer Detect Detection by FID Separate->Detect Integrate Peak Integration Detect->Integrate Signal Quantify Quantification vs. Standard Integrate->Quantify

Caption: General workflow for residual solvent analysis by HS-GC-FID.

Comparative Analysis of Validated GC Methodologies

The choice of GC column (the stationary phase) is the most critical parameter influencing the separation of solvents. Different stationary phases offer varying selectivities based on solvent polarity and boiling point. Here, we compare two common, validated approaches compliant with USP <467> guidelines.[13]

Method A: The Workhorse - G43 Phase Column

A column with a G43 stationary phase (6% cyanopropylphenyl / 94% dimethylpolysiloxane) is the primary column recommended by USP <467> for initial screening and quantification.[13][14] Its mid-range polarity provides excellent general-purpose separation for a wide array of solvents.[15]

Experimental Protocol: Method A

  • Sample Preparation: Accurately weigh approximately 100 mg of this compound into a 20 mL headspace vial. Add 5.0 mL of N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). Seal the vial immediately.

  • Standard Preparation: Prepare a standard stock solution containing all potential residual solvents at a concentration corresponding to their ICH limits. Prepare working standards by diluting the stock in the same diluent as the sample.

  • HS-GC-FID Parameters:

ParameterSetting
Headspace Sampler
Oven Temperature80 °C
Incubation Time45 minutes
Syringe/Loop Temperature100 °C
Gas Chromatograph
ColumnG43 Phase (e.g., DB-624), 30m x 0.32mm, 1.8µm
Carrier GasHelium/Nitrogen at constant flow (e.g., 2.0 mL/min)
Oven Program40 °C (20 min), ramp at 10 °C/min to 240 °C, hold 10 min
Injector Temperature140 °C
Detector (FID) Temp240 °C
Method B: The Confirmation - G16 Phase Column

For confirmation of identity and to resolve potential co-elutions from Method A, USP <467> recommends a second, more polar column, such as a G16 phase (polyethylene glycol or WAX-type).[13][14] This column separates compounds primarily based on polarity and hydrogen-bonding capacity, providing an orthogonal separation mechanism to the G43 phase.

Experimental Protocol: Method B

  • Sample and Standard Preparation: Identical to Method A.

  • HS-GC-FID Parameters:

ParameterSetting
Headspace Sampler Identical to Method A
Gas Chromatograph
ColumnG16 Phase (e.g., DB-WAX), 30m x 0.32mm, 0.5µm
Carrier GasHelium/Nitrogen at constant flow (e.g., 2.0 mL/min)
Oven Program50 °C (20 min), ramp at 10 °C/min to 220 °C, hold 5 min
Injector Temperature140 °C
Detector (FID) Temp240 °C

Performance Comparison and Method Selection

Both methods must be fully validated according to ICH Q2(R1) guidelines to demonstrate they are fit for purpose.[16][17] The validation process ensures the method is specific, linear, accurate, precise, and robust.

Table 2: Illustrative Validation Data Summary

Validation ParameterMethod A (G43 Phase)Method B (G16 Phase)Acceptance Criteria (Typical)
Specificity Good resolution for most solvents. Potential co-elution of acetonitrile/dichloromethane.Excellent resolution for polar solvents. Confirms identity.Peak purity > 99.0%; Resolution > 1.5
Linearity (R²) > 0.998 for all solvents> 0.998 for all solventsR² ≥ 0.995
Accuracy (% Recovery) 95-105%96-104%80-120%
Precision (%RSD) < 5%< 5%%RSD ≤ 15%
LOQ (ppm) 1-50 ppm (solvent dependent)1-50 ppm (solvent dependent)Sufficiently below ICH limits

Expert Analysis & Recommendation:

  • Method A (G43 Phase) is the ideal choice for routine quality control screening. Its robust performance and extensive industry use make it a reliable primary method for quantifying the majority of residual solvents.[13]

  • Method B (G16 Phase) serves a critical, dual purpose. Firstly, it is used to confirm the identity of any peak detected in Method A, as the change in column polarity will alter the elution order, providing confidence in peak assignment. Secondly, it is essential for resolving specific co-elutions that can occur on a G43 phase, particularly among polar analytes.[18]

For a comprehensive quality control strategy for this compound, Method A should be employed for routine quantitative analysis, with Method B used as a mandatory confirmatory and complementary method whenever a solvent is detected near its limit.

Trustworthiness Through Validation: A Self-Validating System

The credibility of any analytical result hinges on the validation of the method. The process follows a structured protocol to challenge the method's performance and define its capabilities and limitations.

Validation_Process cluster_dev Method Development cluster_val Method Validation (ICH Q2) cluster_imp Implementation Develop Develop Method (Select Column, Diluent, etc.) Specificity Specificity Develop->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD LOD / LOQ Precision->LOD Robustness Robustness LOD->Robustness SOP Write Standard Operating Procedure (SOP) Robustness->SOP Routine Implement for Routine QC Testing SOP->Routine

Caption: The logical flow of the analytical method validation process.

References

  • ANALYTICAL METHODS FOR RESIDUAL SOLVENTS DETERMINATION IN PHARMACEUTICAL PRODUCTS. (n.d.). Retrieved January 23, 2026, from [Link]

  • Agilent Technologies. (n.d.). Residual Solvent Analysis of Pharmaceutical Products. Retrieved January 23, 2026, from [Link]

  • Grodowska, K., & Parczewski, A. (2010). Analytical methods for residual solvents determination in pharmaceutical products. Acta Poloniae Pharmaceutica, 67(1), 3-10.
  • Almac Group. (n.d.). Generic method approach for determination of residual solvents in active pharmaceutical ingredients by gas chromatography. Retrieved January 23, 2026, from [Link]

  • International Council for Harmonisation. (2021). Impurities: Guideline for Residual Solvents Q3C(R8). Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
  • United States Pharmacopeia. (n.d.). (467) RESIDUAL SOLVENTS. Retrieved January 23, 2026, from [Link]

  • LCGC International. (n.d.). A Generic Headspace GC Method for Residual Solvents in Pharmaceutical: Benefits, Rationale, and Adaptations for New Chemical Entities. Retrieved January 23, 2026, from [Link]

  • European Medicines Agency. (n.d.). ICH Q3C (R9) Residual solvents - Scientific guideline. Retrieved January 23, 2026, from [Link]

  • Agilent Technologies. (n.d.). All About USP 467 Residual Solvent: Regulatory and Application Updates. Retrieved January 23, 2026, from [Link]

  • Agilent Technologies. (2024). Residual Solvents Analysis for the Pharmaceutical Industry Using the Agilent 8697 Headspace Sampler and 8850 GC-FID System. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • Shimadzu. (n.d.). Fast - GC Method for Residual Solvent Analysis in Drug Discovery Workflow. Retrieved January 23, 2026, from [Link]

  • ResolveMass. (n.d.). USP 467 Residual Solvents Guide for Pharma Manufacturers. Retrieved January 23, 2026, from [Link]

  • Therapeutic Goods Administration. (n.d.). ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. Retrieved January 23, 2026, from [Link]

  • SciELO. (2012). Residual solvent determination by head space gas chromatography with flame ionization detector in omeprazole API. Retrieved January 23, 2026, from [Link]

  • U.S. Food and Drug Administration. (2021). Q3C(R8) Impurities: Guidance for Residual Solvents Guidance for Industry. Retrieved from [Link]

  • LCGC International. (n.d.). Analysis of Pharmaceutical Residual Solvents Using Comprehensive Two-Dimensional Gas Chromatograhy. Retrieved January 23, 2026, from [Link]

  • International Journal of Research Culture Society. (2022). Analytical Method Development and Validation for Residual Solvent Test by Gas Chromatographic Technique. Retrieved January 23, 2026, from [Link]

  • SCISPEC. (n.d.). USP <467> Residual solvent determination in pharmaceutical products. Retrieved January 23, 2026, from [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). This compound. Retrieved January 23, 2026, from [Link]

  • European Medicines Agency. (2024). ICH Q3C (R9) Guideline on impurities. Retrieved from [Link]

  • ResearchGate. (n.d.). A Generic Method for the Analysis of Residual Solvents in Pharmaceuticals Using Static Headspace-GC-FID/MS. Retrieved January 23, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Synthesis of bromobenzene: 64. Retrieved January 23, 2026, from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved January 23, 2026, from [Link]

  • YouTube. (2024). ICH Q2 Validation of Analytical Procedures. Retrieved from [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved January 23, 2026, from [Link]

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 1-Bromo-4-(2-chloroethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety and environmental stewardship. The proper management of chemical waste is a critical component of this responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of 1-Bromo-4-(2-chloroethoxy)benzene, moving beyond mere procedural instructions to elucidate the scientific rationale behind each recommendation. Our aim is to empower laboratory personnel with the knowledge to manage this compound responsibly, ensuring both personal safety and environmental compliance.

Understanding the Compound: Hazard Profile and Regulatory Context

This compound is a halogenated aromatic ether. While a comprehensive hazard profile for this specific compound is not extensively documented in publicly available toxicological databases, its structural motifs—an aryl bromide and a chloroethoxy group—necessitate a cautious approach to its handling and disposal.

A Safety Data Sheet (SDS) for this compound states that it is "Not a hazardous substance or mixture according to Regulation (EC) No. 1272/2008"[1]. However, it is crucial to note that this is a European classification, and data on its toxicological and ecotoxicological properties are largely unavailable[2]. Therefore, in the absence of comprehensive data, it is prudent to handle this compound with the care afforded to other halogenated organic compounds.

Under the Resource Conservation and Recovery Act (RCRA) in the United States, many halogenated organic compounds are classified as hazardous wastes. While this compound is not specifically listed, it is essential to consult with your institution's Environmental Health and Safety (EHS) department to determine if it meets the criteria for a characteristic hazardous waste or falls under a state-specific regulation.

Key Data Summary:

PropertyValueSource
Molecular FormulaC₈H₈BrClO[1]
Molecular Weight235.51 g/mol [1]
AppearanceSolid[1]
Melting Point55-57 °C[1]
Boiling Point279.8 °C at 760 mmHg[1]
Flash Point> 113 °C[1]

The Disposal Workflow: A Step-by-Step Protocol

The following protocol is designed to ensure the safe and compliant disposal of this compound. This workflow is a self-validating system, incorporating checks and decision points to mitigate risk.

Personal Protective Equipment (PPE): The First Line of Defense

Before handling this compound for any purpose, including disposal, the appropriate PPE must be worn. Given the lack of specific toxicity data, a conservative approach is warranted.

  • Eye Protection: Chemical safety goggles are mandatory. In situations with a risk of splashing, a face shield should be worn in addition to goggles.

  • Hand Protection: Nitrile gloves are recommended for incidental contact. For tasks with a higher risk of exposure, such as cleaning up a spill, double-gloving or using heavier-duty gloves (e.g., neoprene) is advised.

  • Body Protection: A standard laboratory coat is required.

  • Respiratory Protection: While not typically required for handling small quantities in a well-ventilated area, a NIOSH-approved respirator may be necessary if there is a risk of generating dust or aerosols, or if working outside of a fume hood[2].

Waste Segregation: Preventing Hazardous Reactions

Proper segregation of chemical waste is paramount to prevent dangerous reactions. This compound waste should be collected in a dedicated, properly labeled container.

Do NOT mix with:

  • Strong Oxidizing Agents: To prevent potentially violent reactions.

  • Strong Acids or Bases: To avoid hydrolysis or other degradation reactions that could produce hazardous byproducts.

  • Incompatible Solvents: Consult a chemical compatibility chart and your institution's EHS guidelines.

The waste container should be made of a material compatible with halogenated organic compounds, such as glass or high-density polyethylene (HDPE).

Disposal Procedure for Unused or Contaminated this compound
  • Container Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.

  • Collection: Carefully transfer the solid waste into the designated container using a chemically resistant spatula or scoop. Avoid generating dust.

  • Storage: Store the sealed waste container in a designated satellite accumulation area (SAA) or your laboratory's main hazardous waste collection site. The storage area should be well-ventilated and away from heat sources or direct sunlight.

  • Disposal Request: Follow your institution's procedures for requesting a hazardous waste pickup from the EHS department.

The primary recommended disposal method for halogenated organic compounds is incineration at a licensed facility[2]. High-temperature incineration with flue gas scrubbing ensures the complete destruction of the compound and prevents the release of harmful substances into the environment.

Managing Spills: A Calm and Methodical Approach

In the event of a spill, the following steps should be taken:

  • Alert Personnel: Immediately notify others in the vicinity.

  • Assess the Spill: For small spills (generally less than 100g of solid), laboratory personnel with the appropriate training and PPE can proceed with cleanup. For larger spills, evacuate the area and contact your institution's emergency response team.

  • Control the Spill: If it is safe to do so, prevent the spread of the solid material.

  • Cleanup:

    • Wear the appropriate PPE as outlined in section 2.1.

    • Carefully sweep up the solid material and place it in the designated hazardous waste container. Avoid creating dust.

    • Decontaminate the spill area with a suitable solvent (e.g., ethanol or isopropanol) and then wash with soap and water.

    • Collect all cleanup materials (e.g., contaminated wipes, gloves) in a sealed bag and dispose of them as hazardous waste.

Logical Framework for Disposal Decisions

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_assessment Waste Assessment cluster_procedure Disposal & Cleanup start Start: Have this compound Waste ppe Don Appropriate PPE is_spill Is it a spill? small_spill Small Spill (<100g) is_spill->small_spill large_spill Large Spill (>100g) is_spill->large_spill collect_waste Collect in Labeled Hazardous Waste Container is_spill->collect_waste cleanup_spill Clean up Spill per Protocol evacuate Evacuate & Call EHS store_waste Store in Designated Area request_pickup Request EHS Pickup end End: Compliant Disposal

Caption: Decision workflow for this compound disposal.

Conclusion: A Commitment to Safety and Compliance

The responsible disposal of this compound is a critical aspect of laboratory safety and environmental protection. While this specific compound may not be explicitly listed as hazardous under all regulations, its chemical nature as a halogenated organic compound necessitates a cautious and well-documented disposal process. By adhering to the principles of proper PPE usage, waste segregation, and approved disposal methods, researchers can ensure they are operating in a manner that is both safe and compliant. Always consult your institution's EHS department for specific guidance and to ensure adherence to local, state, and federal regulations.

References

  • Chemsrc. (2025, August 25). This compound. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.